Rifamycin
描述
Structure
3D Structure
属性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYPODYNSCCOU-ODRIEIDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt) | |
| Record name | Rifamycin [USAN:INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1032014 | |
| Record name | Rifamycin SV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rifamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6998-60-3 | |
| Record name | Rifamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6998-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rifamycin [USAN:INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rifamycin SV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rifamycin's Mechanism of Action on Bacterial RNA Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycins represent a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their potent bactericidal activity stems from a highly specific interaction with the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcription. This technical guide provides a comprehensive overview of the molecular mechanism of action of rifamycin, detailing its binding site, the process of transcriptional inhibition, and the structural basis for its activity. Furthermore, this guide presents quantitative data on this compound efficacy, detailed protocols for key experimental assays, and visual diagrams to elucidate the complex interactions and pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.
The Core Mechanism: Steric Occlusion of the Nascent RNA Chain
Rifamycins, including the well-known derivative rifampicin, exert their antibacterial effect by inhibiting DNA-dependent RNA synthesis.[1] This inhibition is not a consequence of preventing the initial binding of RNAP to promoter DNA or the formation of the open promoter complex. Instead, rifamycins act at a very early stage of transcription, specifically during the transition from initiation to elongation.[1]
The primary mechanism of action is steric hindrance. This compound binds to a deep pocket within the β subunit of the bacterial RNAP, encoded by the rpoB gene.[2][3] This binding site is strategically located within the path of the elongating RNA transcript.[3] As the RNAP synthesizes a nascent RNA chain, the growing transcript eventually clashes with the bound this compound molecule. This physical blockage prevents the extension of the RNA chain beyond a length of 2-3 nucleotides.[4][5] Consequently, the RNAP is unable to escape the promoter, leading to the release of these short, abortive RNA transcripts and a halt in productive transcription.[2]
The this compound Binding Pocket
The this compound binding site is a well-defined pocket on the RNAP β subunit, approximately 12 Å away from the enzyme's active site.[1][6] This pocket is highly conserved across different bacterial species, which accounts for the broad-spectrum activity of rifamycins.[1] However, it is sufficiently different from the corresponding region in eukaryotic RNA polymerases, contributing to the selective toxicity of the antibiotic for bacteria.[7]
Structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the interactions between this compound and the RNAP.[4][5] The ansa-naphthalene core of the this compound molecule establishes numerous contacts with amino acid residues within the binding pocket, primarily through hydrophobic interactions and hydrogen bonds.[3]
Quantitative Analysis of this compound Activity
The efficacy of rifamycins can be quantified through various biochemical and microbiological assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these antibiotics against RNAP.
| Compound | Organism | RNAP Mutant | IC50 (µM) | Reference |
| Rifampicin | E. coli | Wild-Type | < 0.005 | [4] |
| Rifampicin | E. coli | D516V | 398 (±118) | [4] |
| Rifampicin | E. coli | H526Y | ≥ 2000 | [4] |
| Rifampicin | E. coli | S531L | 263 (±26) | [4] |
| Rifampicin | M. tuberculosis | Wild-Type | < 0.005 | [4] |
| Rifampicin | M. tuberculosis | D435V | 880 (±176) | [4] |
| Rifampicin | M. tuberculosis | H445Y | > 2000 | [4] |
| Rifampicin | M. tuberculosis | S450L | 789 (±109) | [4] |
Table 1: IC50 values of Rifampicin for Wild-Type and Resistant RNA Polymerase Mutants.[4]
Key Experimental Protocols
In Vitro Transcription Assay
This assay measures the ability of RNAP to synthesize RNA from a DNA template in the presence and absence of an inhibitor.
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
α-³²P-UTP (for radiolabeling)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT)
-
This compound solution of varying concentrations
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)
Procedure:
-
Assemble the transcription reaction mixture on ice. To the transcription buffer, add the DNA template and RNAP holoenzyme.
-
Add the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate the mixture at 37°C for 10-15 minutes to allow for open complex formation.
-
Initiate transcription by adding the rNTP mix, including α-³²P-UTP.
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.
DNase I Footprinting Assay
This technique is used to identify the precise binding site of a protein, such as RNAP, on a DNA fragment.
Materials:
-
DNA fragment of interest, end-labeled with ³²P on one strand.
-
Purified bacterial RNA polymerase holoenzyme.
-
DNase I.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
DNase I dilution buffer (e.g., 10 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 5 mM CaCl₂).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 250 µg/ml glycogen).
-
Denaturing polyacrylamide sequencing gel.
Procedure:
-
Incubate the end-labeled DNA probe with varying concentrations of RNAP holoenzyme in the binding buffer at room temperature for 20-30 minutes to allow for binding.
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a short, precisely timed period (e.g., 1 minute) to achieve limited DNA cleavage.
-
Terminate the reaction by adding the stop solution.
-
Extract the DNA by phenol-chloroform extraction and precipitate with ethanol.
-
Resuspend the DNA pellets in a formamide-based loading buffer.
-
Denature the samples by heating and resolve the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
The region where RNAP is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments when visualized by autoradiography.
Visualizing the Mechanism and Workflows
This compound's Mechanism of Action
Caption: this compound binds to the β subunit of RNA polymerase, sterically blocking the path of the nascent RNA chain and preventing its extension beyond 2-3 nucleotides, leading to abortive transcription.
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for an in vitro transcription assay to assess the inhibitory activity of this compound on bacterial RNA polymerase.
Logical Relationship: this compound Resistance
Caption: Mutations in the rpoB gene alter the this compound binding site on RNA polymerase, reducing drug affinity and leading to antibiotic resistance.
Conclusion
The mechanism of action of this compound against bacterial RNA polymerase is a well-characterized example of targeted antibiotic activity. By physically obstructing the path of the nascent RNA transcript, rifamycins effectively shut down gene expression in bacteria. The detailed structural and functional understanding of this interaction, as outlined in this guide, not only illuminates the basis of this compound's efficacy but also provides a framework for the development of new derivatives and novel inhibitors that can overcome the challenge of antibiotic resistance. The experimental protocols and quantitative data presented herein serve as practical resources for researchers dedicated to advancing the field of antibacterial drug discovery.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rifamycins: A Technical Guide to their Discovery, Mechanism, and Enduring Legacy
Published: December 14, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rifamycins are a class of ansamycin antibiotics that have been a cornerstone of antimicrobial therapy, particularly for mycobacterial infections like tuberculosis, for over half a century. First isolated in 1957 from the bacterium Amycolatopsis mediterranei, their development from a poorly active natural product into the potent, orally bioavailable drug rifampicin is a landmark in the history of pharmaceutical research. This guide provides a detailed technical overview of the discovery, history, mechanism of action, and key experimental methodologies related to this critical class of antibiotics. It explores the journey from a soil sample on the French Riviera to the elucidation of the unique steric-occlusion mechanism by which rifamycins inhibit bacterial RNA polymerase. Furthermore, it details the genetic basis of resistance and presents foundational experimental protocols for the production and isolation of these vital compounds.
The Initial Discovery: A Mediterranean Tale
The story of rifamycin began in 1957 in the research laboratories of the Italian pharmaceutical company Lepetit SpA in Milan.[1] A research group led by Piero Sensi and Maria Teresa Timbal, in collaboration with Israeli scientist Pinhas Margalith, discovered a new antibiotic-producing bacterium in a soil sample collected near St. Raphael on the French Riviera.[1] The bacterium was initially named Streptomyces mediterranei. The name "this compound" was whimsically derived from the popular French crime film "Rififi".[1]
The initial fermentation broths contained a mixture of related antibiotic substances, designated this compound A, B, C, D, and E.[1] Most of these were unstable, but the team successfully isolated this compound B in a pure, crystalline form.[2] Paradoxically, this compound B itself was found to be almost inactive.[2][3] This peculiar finding set the stage for a remarkable journey of chemical modification that would unlock the antibiotic's true potential.[2]
The producing organism has undergone several taxonomic reclassifications since its discovery. In 1969, it was renamed Nocardia mediterranei.[1] Later, in 1986, it was reclassified again as Amycolatopsis mediterranei after the discovery that its cell wall lacks mycolic acid.[1] More recently, based on 16S ribosomal RNA sequencing, the name Amycolatopsis rifamycinica was proposed.[1]
From Inactive Precursor to Potent Drugs: The Evolution of Rifamycins
The Lepetit group discovered that the poorly active this compound B spontaneously oxidized and hydrolyzed in aqueous solutions to yield a highly active compound, this compound S.[1] A simple reduction of this compound S produced the hydroquinone form, this compound SV, which became the first member of the class to be used clinically as an intravenous antibiotic.[1][2]
Despite the success of this compound SV for treating infections caused by Gram-positive bacteria, its poor oral bioavailability limited its use.[2][] This prompted an extensive chemical modification program with the goal of creating an orally active derivative.[3] After years of systematic structural modifications, researchers at Lepetit synthesized a new derivative in 1965 by creating a hydrazone of 3-formylthis compound SV with N-amino-N'-methylpiperazine.[2] This new molecule, named Rifampicin (also known as rifampin), was highly active, well-tolerated, and orally bioavailable.[2][5] It was introduced into therapeutic use in 1968 and quickly became an indispensable drug in the treatment of tuberculosis.[3][5]
// Edges "Soil" -> "Bacterium" [color="#202124"]; "Bacterium" -> "RifB" [label="Fermentation", color="#202124", fontcolor="#202124"]; "RifB" -> "RifS" [color="#202124"]; "RifS" -> "RifSV" [label="Reduction", color="#202124", fontcolor="#202124"]; "RifSV" -> "Modification" [color="#202124"]; "Modification" -> "Rifampicin" [color="#202124"]; } enddot Caption: Logical workflow of the discovery and development of key rifamycins.
Mechanism of Action: Steric Occlusion of RNA Polymerase
Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA synthesis.[1][] Their molecular target is the β-subunit of the prokaryotic DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[6][7] The antibiotic binds to a deep, hydrophobic pocket on the β-subunit, which is part of the DNA/RNA channel, located near the enzyme's active site.[8]
The binding of this compound does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[8] This "steric-occlusion" mechanism prevents further extension of the RNA chain, effectively halting gene transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[1]
The clinical utility of rifamycins is due to their high selectivity for prokaryotic RNAP; they have a very poor affinity for the analogous mammalian enzymes, ensuring minimal host toxicity.[1][7]
The Genetic Basis of Resistance
Despite their efficacy, resistance to rifamycins can develop rapidly, often through a single-step mutation.[1] The overwhelming majority of resistance—over 90% in clinical isolates of Mycobacterium tuberculosis—is due to point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[9][10]
These mutations typically occur within a specific 81-base-pair region of the rpoB gene known as the Rifampicin Resistance-Determining Region (RRDR).[9][11] Alterations in the amino acid sequence within this region change the conformation of the this compound-binding pocket, which decreases the affinity of the drug for its target.[12] This reduced binding allows RNA transcription to proceed even in the presence of the antibiotic.[13] Because of the high frequency of resistance, rifamycins like rifampicin are almost always used as part of a combination therapy to prevent the emergence of resistant mutants.[1]
Quantitative Analysis of this compound Activity
The in vitro potency of rifamycins is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Breakpoint (Susceptible) | Reference(s) |
| Rifampicin | Mycobacterium tuberculosis | - | - | ≤0.5 | [14] |
| Staphylococcus aureus | - | - | ≤1.0 | [15] | |
| This compound SV | Escherichia coli (ETEC) | 32 | 128 | Not Defined | [16] |
| Shigella spp. | 32 | 64 | Not Defined | [16] | |
| Salmonella spp. | 128 | 256 | Not Defined | [16] | |
| Clostridium difficile | ≤0.03 | - | Not Defined | [16] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Breakpoints are standardized values used in clinical labs.
Experimental Methodologies
Protocol for Fermentation and Production of this compound B
This protocol describes a generalized method for the production of this compound B via fermentation of Amycolatopsis mediterranei.
1. Inoculum Preparation:
-
Prepare a seed culture medium (e.g., containing glucose, peptone, yeast extract, and salts at pH 7.0).[17][18]
-
Inoculate 100 mL of sterile seed medium in a 250 mL flask with a stock culture of A. mediterranei.
-
Incubate aerobically at 28-30°C for approximately 48-72 hours on a rotary shaker (e.g., 220-250 rpm).[2][18] A robust vegetative growth is required.
2. Fermentation:
-
Prepare the production fermentation medium. A complex medium containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal, fish meal, peptone), and mineral salts is typical.[18] The pH is generally maintained around 7.0-8.1.
-
Sterilize the fermenter containing the production medium.
-
Inoculate the production medium with 5% (v/v) of the seed culture.[17]
-
Carry out the fermentation under aerobic conditions at 28°C for 6 to 8 days.[2] Maintain agitation and aeration to ensure sufficient oxygen supply.
-
Monitor the fermentation by periodically measuring pH, biomass, and this compound B concentration.
Protocol for Extraction and Purification of this compound B
This protocol outlines a multi-stage process for isolating this compound B from the fermentation broth.[19]
1. Broth Separation:
-
Separate the mycelial biomass from the liquid supernatant by centrifugation (e.g., 2070 x g for 10 min) or filtration.[5][17]
2. Solvent Extraction:
-
Adjust the pH of the supernatant to an acidic range (pH 2.0-4.0) using an acid like HCl. This step protonates this compound B, increasing its solubility in organic solvents.[17]
-
Extract the acidified broth with an equal volume of an immiscible organic solvent, such as butyl acetate or ethyl acetate.[17][19] Perform the extraction in a separatory funnel, mixing vigorously and allowing the layers to separate.
-
Repeat the extraction process on the aqueous layer to maximize recovery.[17]
3. Back-Extraction:
-
Combine the organic extracts containing this compound B.
-
Perform a back-extraction by mixing the organic phase with an alkaline aqueous buffer (e.g., phosphate buffer at pH 7.5-8.0).[19] This deprotonates this compound B, transferring it back into the aqueous phase and separating it from many organic-soluble impurities.
4. Purification and Quantification:
-
The product in the alkaline buffer can be further purified by secondary extraction and crystallization.[19]
-
Quantify the concentration of this compound B using a differential spectrophotometric method. This technique, often involving oxidation with sodium nitrite, allows for accurate measurement even in complex mixtures.[2][19]
Conclusion and Future Perspectives
The discovery and development of the this compound class of antibiotics represent a triumph of natural product screening, microbiology, and medicinal chemistry. From the initial isolation of an inactive compound to the rational design of a potent, orally active derivative, the story of this compound provides a powerful case study in drug development. While their efficacy is challenged by the rise of drug-resistant bacteria, rifamycins, particularly rifampicin, remain critical tools in the global fight against tuberculosis. Ongoing research focuses on developing new this compound analogs and derivatives that can overcome existing resistance mechanisms, ensuring that this historic class of antibiotics will continue to save lives for the foreseeable future.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3871965A - Production of this compound B - Google Patents [patents.google.com]
- 3. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved this compound B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound antibiotics and the mechanisms of their failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rifampicin-Resistance Mutations in the rpoB Gene in Bacillus velezensis CC09 have Pleiotropic Effects [frontiersin.org]
- 13. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity and Single-Step Mutational Analysis of this compound SV Tested against Enteropathogens Associated with Traveler's Diarrhea and Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Synthesis of Novel Rifamycin Derivatives: A Technical Guide to Enhancing Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The enduring threat of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Rifamycin, a potent class of antibiotics renowned for its efficacy against mycobacterial infections, remains a cornerstone of tuberculosis therapy. However, the emergence of resistant strains demands innovative strategies to expand the therapeutic potential of this crucial antibiotic family. This in-depth technical guide explores the synthesis of novel this compound derivatives with enhanced antibacterial activity, providing detailed experimental protocols and a comprehensive overview of their structure-activity relationships.
Core Concepts in this compound Modification
The this compound scaffold offers several positions amenable to chemical modification, with the C3 and C25 positions being primary targets for the synthesis of novel derivatives with improved potency and activity against resistant bacteria.
-
C3 Position Modifications: Alterations at the C3 position, typically involving the introduction of various side chains, have been shown to influence the drug's interaction with the bacterial RNA polymerase, its primary target. These modifications can overcome resistance mutations and enhance the compound's overall efficacy.
-
C25 Position Modifications: The C25 position, bearing a hydroxyl group, is another key site for derivatization. Modifications at this position, such as the introduction of carbamate groups, can prevent enzymatic inactivation by bacterial enzymes, a common mechanism of resistance.
Synthesis of Key Intermediates and Novel Derivatives
The synthesis of novel this compound derivatives often proceeds through key intermediates, such as 3-bromothis compound S, which can then be further modified.
Synthesis of 3-Bromothis compound S
A common precursor for C3-substituted this compound derivatives is 3-bromothis compound S.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound S in a suitable solvent such as ethyl acetate, add potassium bromate and potassium bromide dissolved in water.
-
Cooling: Cool the reaction mixture to a temperature between 0-5°C.
-
Acidification: Slowly add a diluted acid (e.g., hydrochloric acid) to the mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed with stirring for a specified duration.
-
Work-up: After the reaction is complete, wash the organic layer with solutions of sodium carbonate and sodium chloride.
-
Crystallization: Add a suitable anti-solvent (e.g., n-hexane or isopropylether) to the organic layer and cool to induce crystallization.
-
Isolation: Collect the precipitated 3-bromothis compound S by filtration and dry under vacuum[1].
Synthesis of C3-Substituted Aminoalkyl this compound SV Derivatives
These derivatives replace the typical hydrazone unit of rifampicin with an amino-alkyl linkage.
Experimental Protocol:
-
Reaction: React this compound SV with an appropriate aminoalkyl-aromatic compound.
-
Screening: The synthesized analogues are then screened in vitro for their antibacterial activity against various bacterial strains[2].
Synthesis of C25-Modified this compound Derivatives
Modifications at the C25 position often involve the introduction of a carbamate linkage.
Experimental Protocol:
-
Starting Material: Utilize this compound S as the starting compound.
-
Protection: Protect the hydroxyl groups at the C21 and C23 positions.
-
Substitution: Introduce a morpholino group at the C3 position via nucleophilic aromatic substitution.
-
Deprotection and Modification: Following deprotection, hydrolyze the C25 acetate to the corresponding alcohol, which is then converted to a carbamate derivative[3].
Antibacterial Activity of Novel this compound Derivatives
The antibacterial efficacy of newly synthesized this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains, including both susceptible and resistant isolates.
Data Presentation
The following tables summarize the MIC values for representative novel this compound derivatives.
Table 1: MIC Values (µg/mL) of C25-Modified this compound Derivatives against Mycobacterium abscessus
| Compound | M. abscessus ATCC 19977 | Clinical Isolates (Average) |
| Rifampicin (RMP) | 128 | >64 |
| Rifabutin (RBT) | 4 | 2-8 |
| Compound 5j | 2 | <0.5 |
| Compound 5f | 8 | - |
| Compound 5k | 4 | - |
| Compound 5l | 2 | - |
| Compound 5n | 4 | - |
Table 2: MIC90 (µM) of C3-(N-alkyl-aryl)-aminomethyl this compound SV Derivatives against Mycobacterium tuberculosis
| Compound | H37Rv (Wild-Type) | HN-878 ("Hypervirulent") | H37Rv (RpoB S522L mutant) |
| Rifampicin | <0.02 | 0.02 | >10 |
| Analogue 8 | 0.05 | 0.02 | 5 |
| Analogue 14 | 0.1 | 0.1 | 3 |
| Analogue 15 | 0.05 | 0.05 | 3 |
Data sourced from[2]
Experimental Protocols for Antibacterial Activity Testing
Broth Microdilution Method for MIC Determination
This method is a standard for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Microtiter Plates: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[7][8][9][10][11].
Visualizing Synthesis and Mechanism of Action
Signaling Pathway: Mechanism of Action of Rifamycins
Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).
References
- 1. CN109400628A - A kind of preparation method of Rifabutin intermediate - Google Patents [patents.google.com]
- 2. Novel C-3-(N-alkyl-aryl)-aminomethyl this compound SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C25-modified this compound derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. protocols.io [protocols.io]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Rifamycin Class of Antibiotics
This technical guide provides a comprehensive overview of the rifamycin class of antibiotics, focusing on their core chemical structures, mechanism of action, structure-activity relationships, and key experimental methodologies for their study. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and pharmacology.
Introduction to the this compound Class
Rifamycins are a group of potent, broad-spectrum antibiotics belonging to the larger family of ansamycins.[1] They are characterized by a macrocyclic lactam structure containing a naphthalene chromophore bridged by an aliphatic ansa chain.[2][3] First isolated in 1959 from the fermentation broth of Amycolatopsis rifamycinica (formerly Streptomyces mediterranei), rifamycins have become cornerstone therapies for the treatment of mycobacterial infections, including tuberculosis and leprosy.[2][4] The class includes natural products, such as this compound SV, and a range of semi-synthetic derivatives with improved pharmacokinetic and activity profiles.[4]
The primary mechanism of action for all rifamycins is the highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking a critical step in protein synthesis and leading to a bactericidal effect.[2][5] Their selectivity for the prokaryotic RNAP over the mammalian enzyme contributes to their therapeutic efficacy and safety profile.[1]
Core Chemical Structures
The fundamental structure of a this compound consists of a naphthoquinone or naphthohydroquinone core spanned by a long aliphatic "ansa" bridge.[3] Modifications, particularly at the C3 and C4 positions of the naphthoquinone ring, have led to the development of key semi-synthetic derivatives with distinct therapeutic applications.
This compound SV: A foundational member of the class, often used as a precursor for semi-synthetic derivatives.[4]
Rifampicin (Rifampin): The most well-known derivative, characterized by the addition of a 3-(4-methyl-1-piperazinyl)-iminomethyl side chain.[3][6] This modification makes it orally active and a first-line drug for tuberculosis.[2]
Rifabutin: A derivative of this compound S, it contains a spiro-piperidyl moiety at the C3 position.[7][8] It is often used in HIV-positive patients due to its lower potential for drug-drug interactions compared to rifampicin.[6]
Rifapentine: Structurally similar to rifampicin, but with a cyclopentyl group on the piperazine side chain.[9] It has a longer half-life, allowing for less frequent dosing.[10]
Rifaximin: A pyridoimidazole derivative of this compound SV, it is designed for minimal gastrointestinal absorption, making it a non-systemic antibiotic ideal for treating traveler's diarrhea and other gastrointestinal conditions.[11][12][13]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.9 | 3-(4-methyl-1-piperazinyl)-iminomethyl side chain[14] |
| Rifabutin | C₄₆H₆₂N₄O₁₁ | 847.0 | Spiro-piperidyl group with an isobutyl substituent[7][15] |
| Rifapentine | C₄₇H₆₄N₄O₁₂ | 877.0 | 3-{[(4-cyclopentyl-1-piperazinyl)imino]methyl} side chain[9][16] |
| Rifaximin | C₄₃H₅₁N₃O₁₁ | 785.9 | Pyridoimidazole ring fused to the naphthoquinone core[11][17] |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The antibacterial activity of rifamycins is a direct result of their potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[5] This interaction prevents the synthesis of messenger RNA (mRNA), thereby halting protein production and leading to cell death.[18]
The key steps in the mechanism are:
-
Binding: Rifamycins bind to a deep, hydrophobic pocket on the β-subunit of the prokaryotic RNAP.[2][18] This binding site is located within the DNA/RNA channel, distant from the enzyme's active site where nucleotide addition occurs.[6]
-
Steric Occlusion: The bound antibiotic physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1] This "steric-occlusion" mechanism prevents the formation of longer RNA chains, effectively terminating transcription initiation.[1]
-
High Affinity: The binding constant for prokaryotic RNAP is in the nanomolar range (approximately 10⁻⁸ M), indicating a very strong and stable interaction.[19] In contrast, the affinity for eukaryotic RNAPs is at least 100 to 10,000 times lower, which accounts for the antibiotic's selective toxicity.[19]
Resistance to rifamycins most commonly arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[6] These mutations alter the structure of the binding pocket, reducing the affinity of the antibiotic for its target.
References
- 1. Rifampicin and rifabutin resistance in 1003 Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. US9765088B2 - Process for the preparation of this compound derivatives - Google Patents [patents.google.com]
- 5. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Comparison of activities of rifapentine and rifampin against Mycobacterium tuberculosis residing in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.iacld.com [en.iacld.com]
- 19. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Spectrum of Rifamycin Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectrum of activity of rifamycin antibiotics against gram-positive bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key molecular interactions to support research and development in the field of antibacterial therapeutics.
Introduction to Rifamycins
Rifamycins are a class of antibiotics characterized by a unique ansa-bridge structure, which are synthesized by the bacterium Amycolatopsis rifamycinica.[1] The most well-known derivative, rifampicin (also known as rifampin), is a cornerstone of tuberculosis therapy and is also used for other bacterial infections.[1] Other members of this class include rifabutin, rifapentine, and rifaximin.[1][] Their primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), which halts transcription and subsequent protein synthesis, leading to bacterial cell death.[][3][4] This high specificity for the bacterial enzyme over its mammalian counterpart contributes to the clinical utility of rifamycins.[3]
Quantitative Spectrum of Activity
The in vitro activity of rifamycins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[5] The following tables summarize the MIC values for various rifamycins against a range of clinically relevant gram-positive bacteria.
Table 1: In Vitro Activity of Rifampicin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | ≤1 (Susceptible) | - | - | [6] |
| Staphylococcus aureus (MRSA) | 52 | - | >128 (High-level resistance) | - | [7] |
| Staphylococci | - | - | Mode: 0.015 | - | [8] |
| Streptococci (most strains) | - | - | Mode: ≤1 | - | [8] |
| Streptococcus faecalis (Enterococcus faecalis) | - | - | - | - | [8] |
| Listeria monocytogenes | - | - | Mode: ≤0.12 | - | [8] |
| Clostridium difficile | 110 | - | - | - | [9] |
| Mycobacterium avium complex | 229 | 0.125-16 | 8 | - | [10] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Other Rifamycins against Gram-Positive Bacteria
| This compound Derivative | Bacterial Species | MIC (µg/mL) | Notes | Reference(s) |
| Rifabutin | Mycobacterium avium complex | 2.6 | - | [11] |
| Rifabutin | Mycobacterium avium complex | Median: 0.25-0.5 | All isolates susceptible to ≤2 µg/mL | [12][13] |
| Rifaximin | Clostridium difficile | - | Potent antimicrobial activity reported | [14] |
Experimental Protocols
Accurate determination of the antimicrobial activity of rifamycins is crucial for both clinical diagnostics and drug development. The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a this compound antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates[15]
-
Sterile Mueller-Hinton Broth (MHB), cation-adjusted for some bacteria[16]
-
This compound stock solution of known concentration
-
Bacterial culture in log-phase growth
-
Sterile diluent (e.g., saline or MHB)[17]
-
Spectrophotometer
-
Incubator (35-37°C)[3]
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well plate.[18] b. The final volume in each well should be 50-100 µL.[18] c. Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).[19]
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several well-isolated colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][18]
-
Inoculation: a. Add the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100-200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[3]
-
Reading and Interpretation: a. After incubation, examine the plate for visible turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[5]
Visualizing Molecular Mechanisms and Workflows
To better understand the interaction of rifamycins with bacteria, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action, the development of resistance, and the experimental workflow for MIC determination.
Mechanism of Action
Caption: this compound inhibits bacterial growth by binding to RNA polymerase and blocking mRNA synthesis.
Mechanisms of Resistance
Caption: Bacteria develop resistance to rifamycins through target mutation, enzymatic inactivation, or efflux.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion
Rifamycins remain a critical class of antibiotics, particularly for the treatment of infections caused by gram-positive bacteria. A thorough understanding of their spectrum of activity, the methodologies for assessing their efficacy, and the molecular basis of their action and potential for resistance is essential for their continued effective use and for the development of new antimicrobial strategies. This guide provides a foundational resource for professionals engaged in these efforts.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. idexx.dk [idexx.dk]
- 6. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characteristics and Prevalence of Rifampin Resistance in Staphylococcus aureus Isolates from Patients with Bacteremia in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampin: spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Does in vitro susceptibility to rifabutin and ethambutol predict the response to treatment of Mycobacterium avium complex bacteremia with rifabutin, ethambutol, and clarithromycin? Canadian HIV Trials Network Protocol 010 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic review of the use of rifaximin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. protocols.io [protocols.io]
- 20. apec.org [apec.org]
The Structure-Activity Relationship of Rifamycin Analogs: A Technical Guide for Drug Development Professionals
December 14, 2025
Executive Summary
The rifamycin class of antibiotics has been a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis, for decades. Their potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP) provides a clear mechanism of action and a robust platform for analog development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the critical structural modifications that influence antibacterial potency, spectrum, and the ability to overcome resistance. This guide summarizes quantitative biological data, details key experimental protocols, and provides visual representations of molecular interactions and experimental workflows to facilitate a deeper understanding of this vital class of antibiotics.
Introduction: The this compound Core and Mechanism of Action
Rifamycins are a class of ansamycin antibiotics characterized by a naphthoquinone or naphthohydroquinone aromatic core spanned by an aliphatic ansa chain. Their primary mechanism of action is the specific and potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This inhibition is achieved by binding to the β-subunit of RNAP, encoded by the rpoB gene, within a pocket that sterically blocks the path of the elongating RNA transcript.[3] This specific targeting of a crucial bacterial enzyme, with minimal affinity for the mammalian counterpart, is a key attribute of their therapeutic success.
The fundamental pharmacophore of rifamycins resides in the spatial arrangement of key oxygen atoms within the ansa bridge and the naphthoquinone core, which form critical hydrogen bonds with the RNAP β-subunit.[4] Modifications to the this compound scaffold, particularly at the C-3 and C-25 positions, have been extensively explored to enhance antibacterial activity, broaden the spectrum, improve pharmacokinetic properties, and overcome the challenge of emerging drug resistance.
Key Structural Modifications and Their Impact on Activity
The development of this compound analogs has largely focused on modifications at two key positions: the C-3 position of the naphthoquinone ring and the C-25 position of the ansa chain. These modifications have profound effects on the molecule's interaction with RNAP, its ability to penetrate the bacterial cell wall, and its susceptibility to bacterial resistance mechanisms.
C-3 Position Modifications
The C-3 position of the this compound core is a versatile site for chemical modification that significantly influences the antibacterial spectrum and potency of the analogs. The introduction of various substituents at this position has led to the development of clinically important drugs like rifampicin and rifabutin.
-
Hydrazones: The introduction of a hydrazone linkage at the C-3 position has been a particularly fruitful strategy. Rifampicin, with its 4-methyl-1-piperazinyl-aminomethyl group, exhibits broad-spectrum activity and is a first-line drug for tuberculosis treatment. The rigidity of the hydrazone linker combined with the nature of the appended cyclic amine is crucial for potent activity against Mycobacterium tuberculosis.[5]
-
Amines and Amides: The replacement of the hydrazone with amino-alkyl or amide linkages has also been explored. While flexible amine-containing compounds have generally shown lower activity than their hydrazone counterparts against M. tuberculosis, certain rigid tertiary alicyclic amines have demonstrated beneficial effects on inhibitory activity.[5]
-
Overcoming Resistance: Modifications at the C-3 position have been investigated to overcome resistance, particularly in rifampicin-resistant M. tuberculosis strains. Some novel C-3-(N-alkyl-aryl)-aminoalkyl analogs of this compound SV have shown activity against strains with mutations in the rpoB gene, suggesting a different binding mode within the RNAP pocket compared to rifampicin.
C-25 Position Modifications
The C-25 position on the ansa chain has emerged as a critical site for modification to improve activity against challenging pathogens and to circumvent specific resistance mechanisms, such as ADP-ribosylation.
-
Carbamates and Esters: The replacement of the C-25 acetyl group with various carbamates and esters has been shown to enhance activity against nontuberculous mycobacteria (NTM), such as Mycobacterium abscessus. These modifications can block the enzymatic inactivation of the this compound core by ADP-ribosyltransferases (Arr), a key resistance mechanism in some bacteria.[6]
-
Improved Potency: Strategic modifications at the C-25 position have led to analogs with significantly improved potency against M. abscessus, a notoriously drug-resistant pathogen. For instance, certain 25-O-acyl rifabutin analogs have demonstrated low nanomolar activity, representing a significant improvement over existing rifamycins.[6]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of representative this compound analogs against key bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of this compound Analogs against Mycobacterium tuberculosis
| Compound | Modification | Mtb Strain | MIC (µg/mL) | Reference |
| Rifampicin | C-3 Hydrazone | H37Rv (WT) | 0.03 | [3] |
| Rifabutin | C-3 Spiro-piperidyl | H37Rv (WT) | 0.015 | [7] |
| Rifapentine | C-3 Cyclopentyl | H37Rv (WT) | 0.015 | [8] |
| Analog 14 | C-3 Tryptamine | H37Rv (S522L mutant) | 3 µM | [9] |
| Analog 15 | C-3 p-methyl-sulfonylbenzylamine | H37Rv (S522L mutant) | 3 µM | [9] |
Table 2: In Vitro Activity of C-25 Modified Rifabutin Analogs against Mycobacterium abscessus
| Compound | C-25 Modification | M. abscessus Strain | MIC (nM) | Reference |
| Rifampicin | Acetyl | ATCC 19977 (WT) | >5300 | [6] |
| Rifabutin | Acetyl | ATCC 19977 (WT) | 1000 | [6] |
| Analog 5a | Benzoyl | ATCC 19977 (WT) | 53 | [6] |
| Analog 5j | N-Boc-piperidine-4-carboxylate | ATCC 19977 (WT) | 27 | [6] |
Table 3: In Vitro Activity of this compound Analogs against Staphylococcus aureus
| Compound | Modification | S. aureus Strain | MIC (µg/mL) | Reference |
| Rifampicin | C-3 Hydrazone | ATCC 29213 (WT) | 0.016 | [10] |
| ABI-0043 | Novel C-3 derivative | ATCC 29213 (WT) | 0.001 | [10] |
| Rifabutin | C-3 Spiro-piperidyl | ATCC 29213 (WT) | 0.008 | [11] |
| Rifampicin | C-3 Hydrazone | Rif-resistant mutant | 512 | [5] |
| Novel Analog | Novel C-3 derivative | Rif-resistant mutant | 2 | [5] |
Mechanisms of Resistance and Strategies to Overcome Them
The clinical utility of rifamycins is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for the design of new analogs that can evade them.
Target Modification
The most common mechanism of resistance to rifamycins is the accumulation of mutations in the rpoB gene, which encodes the β-subunit of RNAP.[12] These mutations alter the amino acid sequence of the this compound-binding pocket, reducing the drug's affinity for its target. The majority of these mutations are clustered within an 81-base-pair region known as the rifampicin resistance-determining region (RRDR).
Enzymatic Inactivation
Another significant resistance mechanism is the enzymatic inactivation of the this compound molecule. In some bacteria, including M. abscessus, ADP-ribosyltransferases (Arr) catalyze the transfer of an ADP-ribose moiety to a hydroxyl group on the ansa chain of the this compound, rendering it unable to bind to RNAP.[6] Other inactivating enzymes include phosphotransferases and glycosyltransferases.[13]
Strategies for Overcoming Resistance
-
Modification of the Ansa Chain: As discussed, modifications at the C-25 position can sterically hinder the binding of inactivating enzymes like Arr, thereby restoring the activity of the this compound core.[6]
-
Altering the Binding Mode: The design of analogs with modified C-3 substituents that can establish different interactions within the RNAP binding pocket may allow them to retain activity against rpoB mutants.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound SAR.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes the determination of the MIC of this compound analogs against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., M. tuberculosis H37Rv, S. aureus ATCC 29213)
-
Appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria, Cation-Adjusted Mueller-Hinton Broth for S. aureus)
-
This compound analog stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Prepare serial two-fold dilutions of the this compound analog in the growth medium directly in the wells of a 96-well microplate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.
-
Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis, 18-24 hours for S. aureus).
-
Determine the MIC as the lowest concentration of the drug that completely inhibits visible growth, either by visual inspection or by measuring the optical density at 600 nm. Alternatively, a resazurin-based assay can be used to assess cell viability.
In Vitro RNA Polymerase (RNAP) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound analogs on the enzymatic activity of purified bacterial RNAP.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound analog dilutions
-
Scintillation counter
Procedure:
-
Pre-incubate the purified RNAP with varying concentrations of the this compound analog in transcription buffer at 37°C for 10-15 minutes.
-
Initiate the transcription reaction by adding the DNA template and the ribonucleotide triphosphate mix (including the radiolabeled NTP).
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA).
-
Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).
-
Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled nucleotides.
-
Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.
-
Calculate the concentration of the analog that causes 50% inhibition of RNAP activity (IC₅₀).
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound analogs to mammalian cells to determine their selectivity for bacterial targets.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that reduces cell viability by 50% (CC₅₀).
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the SAR of this compound analogs.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Mechanism of action of this compound analogs via inhibition of bacterial RNA polymerase.
Caption: Key mechanisms of bacterial resistance to this compound antibiotics.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a well-established field that continues to yield novel compounds with improved therapeutic potential. The key to future success lies in the rational design of analogs that can overcome existing resistance mechanisms while maintaining potent antibacterial activity and favorable pharmacokinetic profiles. Modifications at the C-3 and C-25 positions remain promising avenues for the development of next-generation rifamycins. A deeper understanding of the downstream cellular effects of RNAP inhibition may also unveil new synergistic therapeutic strategies. The experimental protocols and SAR data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RNA polymerase-mediated regulation of intrinsic antibiotic resistance and bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the rifampicin induction of RNA polymerase beta and beta' subunit synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Efficacy of a Novel this compound Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity correlations among this compound B amides and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacological Properties of Rifamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rifamycins are a class of antibiotics belonging to the larger ansamycin family, characterized by a naphthoquinone core spanned by an aliphatic ansa chain.[1] First isolated in 1957 from the bacterium Amycolatopsis mediterranei, these compounds have become cornerstones in the treatment of mycobacterial infections, most notably tuberculosis and leprosy.[1] Their unique mechanism of action, potent bactericidal activity, and ability to penetrate host cells make them highly effective.[2] However, the emergence of drug resistance has necessitated the development of various semi-synthetic derivatives. This guide provides a detailed technical overview of the core pharmacological properties of key rifamycin derivatives: Rifampicin (Rifampin), Rifabutin, Rifaximin, and Rifapentine.
Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins exert their bactericidal effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[3][4][5]
-
Binding Site: They bind with high affinity to a pocket on the β-subunit of the prokaryotic RNAP.[6][7][8] This binding site is distant from the enzyme's active site.[6]
-
Steric Occlusion: The binding of the this compound molecule physically blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of two to three nucleotides.[1][6][8] This "steric-occlusion" mechanism effectively halts transcription and subsequent protein synthesis, leading to bacterial cell death.[9][10]
-
Selectivity: A key therapeutic advantage of rifamycins is their high selectivity for bacterial RNAP; they have a very poor affinity for the analogous mammalian enzymes, which accounts for their favorable safety profile.[1][5]
Caption: this compound binds the RNAP β-subunit, blocking RNA elongation and causing cell death.
Pharmacological Profiles of Key this compound Derivatives
While sharing a core mechanism, this compound derivatives exhibit distinct pharmacokinetic and pharmacodynamic profiles that dictate their clinical applications.
Rifampicin (Rifampin)
Rifampicin is the most widely used this compound derivative and a first-line drug for tuberculosis.
-
Spectrum of Activity: It has a broad spectrum of activity, effective against most Gram-positive bacteria, many Gram-negative bacteria (Neisseria, Haemophilus), and is highly active against mycobacteria.[1][11]
-
Pharmacokinetics:
-
Absorption: Rapidly absorbed from the GI tract, although administration with food can reduce absorption by about 30%.[11]
-
Distribution: It is widely distributed throughout the body, including into the cerebrospinal fluid (CSF), and famously imparts a harmless orange-red color to bodily fluids like urine, sweat, and tears.[6][11]
-
Metabolism: Rifampicin is a potent inducer of hepatic cytochrome P450 enzymes, particularly CYP3A4.[11][12] This leads to autoinduction of its own metabolism and numerous clinically significant drug-drug interactions.
-
Elimination: The elimination half-life is approximately 2 to 3 hours.[11]
-
-
Clinical Uses: A cornerstone of combination therapy for active tuberculosis and leprosy.[6] It is also used for prophylaxis against meningococcal disease and Haemophilus influenzae type b.[2][11]
Rifabutin
Rifabutin is distinguished by its potent activity against the Mycobacterium avium complex (MAC).
-
Spectrum of Activity: While active against M. tuberculosis, its primary clinical advantage is its superior activity against MAC.[13]
-
Pharmacokinetics:
-
Absorption: Oral bioavailability is relatively low, around 12% to 20%.[13][14][15]
-
Distribution: Being more lipophilic than rifampicin, it has a much larger volume of distribution, leading to extensive tissue penetration and higher intracellular concentrations.[15][16]
-
Metabolism: It is a less potent inducer of CYP450 enzymes compared to rifampicin, resulting in fewer and less severe drug interactions.[12][16] It has two major active metabolites that contribute to its antimicrobial effect.[15][16]
-
Elimination: It has a long terminal half-life of approximately 45 hours.[13]
-
-
Clinical Uses: Primarily used for the prevention and treatment of disseminated MAC infection, especially in patients with HIV/AIDS.[13] It is also a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).
Rifaximin
Rifaximin is a non-systemic, gut-selective antibiotic.
-
Spectrum of Activity: It possesses a broad spectrum of antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria found in the gastrointestinal tract.[17]
-
Pharmacokinetics:
-
Absorption: Its defining feature is its negligible systemic absorption (<0.4%) after oral administration.[17] This property confines its action almost exclusively to the gut lumen.
-
Distribution & Metabolism: Due to its poor absorption, systemic distribution and metabolism are minimal.
-
Elimination: Over 97% of the drug is excreted unchanged in the feces.
-
-
Clinical Uses: Approved for the treatment of traveler's diarrhea caused by non-invasive strains of E. coli, the reduction in risk of overt hepatic encephalopathy recurrence, and for irritable bowel syndrome with diarrhea (IBS-D).[17][18][19][20]
Rifapentine
Rifapentine is a long-acting derivative used to shorten and simplify tuberculosis treatment regimens.
-
Spectrum of Activity: Its spectrum is similar to rifampicin, but it exhibits greater in vitro potency against M. tuberculosis.
-
Pharmacokinetics:
-
Absorption: Its absorption is significantly increased when taken with food.
-
Distribution: It is highly bound to plasma proteins.
-
Metabolism: It is metabolized to an active metabolite, 25-desacetyl rifapentine. Like rifampicin, it is a potent CYP3A4 inducer.
-
Elimination: It has a longer half-life than rifampicin, which permits less frequent dosing schedules (e.g., once or twice weekly in certain regimens).
-
-
Clinical Uses: Used in combination with other drugs for the treatment of both active and latent tuberculosis.[2] Its long half-life is particularly advantageous for intermittent dosing strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed this compound derivatives, facilitating direct comparison.
Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives
| Parameter | Rifampicin | Rifabutin | Rifaximin | Rifapentine |
| Oral Bioavailability | ~90-95% (fasting) | ~12-20%[13][14] | <0.4%[17] | Variable (Increased with food) |
| Elimination Half-life (t½) | 2-3 hours[11] | ~45 hours[13] | Not applicable (systemic) | ~13 hours |
| Volume of Distribution (Vd) | ~1.6 L/kg[11] | >9 L/kg[13] | Not applicable (systemic) | High |
| CYP450 Induction | Potent (+++)[11] | Moderate (+)[12][16] | Negligible | Potent (+++) |
| Primary Elimination | Feces / Biliary | Hepatic metabolism | Feces (>97%) | Feces / Biliary |
Table 2: Comparative In Vitro Activity (MIC₉₀) of this compound Derivatives
| Organism | Rifampicin (µg/mL) | Rifabutin (µg/mL) | Rifaximin (µg/mL) | Rifapentine (µg/mL) |
| M. tuberculosis | 0.25 - 1.0[21] | 0.06 - 0.25 | >100 | 0.06 - 0.12 |
| M. avium complex | 4.0 - 16.0 | 0.25 - 2.0 | >100 | 2.0 - 8.0 |
| S. aureus | 0.008 - 0.03[22] | 0.004 - 0.015 | 0.25 - 1.0 | 0.004 - 0.015 |
| E. coli | 4.0 - 16.0 | 8.0 - 32.0 | 8.0 - 32.0 | 4.0 - 16.0 |
(Note: MIC values can vary significantly based on testing methodology, media, and specific strains.)
Mechanisms of Resistance
The clinical utility of rifamycins is threatened by the development of resistance.
-
Primary Mechanism: The overwhelming majority of resistance arises from spontaneous point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[5] These mutations alter the conformation of the drug's binding pocket, reducing its affinity for the this compound molecule, thereby rendering the drug ineffective.
-
Secondary Mechanisms: Less common mechanisms include drug inactivation through enzymatic modification, such as ADP-ribosylation, catalyzed by Arr enzymes found in some mycobacterial species.[7]
Caption: Mutations in the rpoB gene alter the RNAP target site, preventing this compound binding.
Detailed Experimental Protocols
Standardized protocols are critical for evaluating the pharmacological properties of novel and existing this compound derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[23][24]
-
Materials:
-
Sterile 96-well microplates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate media (e.g., Middlebrook 7H9 for mycobacteria).
-
This compound derivative stock solution of known concentration.
-
Bacterial culture in logarithmic growth phase.
-
0.5 McFarland turbidity standard.
-
-
Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Drug Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension as required by the specific protocol (e.g., 1:150) to achieve the final target inoculum density.
-
Inoculation: Add 50 µL of the final diluted bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Seal the plates and incubate at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Reading Results: The MIC is the lowest drug concentration in which there is no visible turbidity (or a pellet of cells). This can be determined by visual inspection or with a plate reader.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rifampicin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 10. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]
- 11. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Induction and autoinduction properties of this compound derivatives: a review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Rifaximin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. Rifaximin: MedlinePlus Drug Information [medlineplus.gov]
- 20. drugs.com [drugs.com]
- 21. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of Novel this compound Derivatives against this compound-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Rifamycin's Interaction with the Beta-Subunit of RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifamycins are a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their potent bactericidal activity stems from a highly specific interaction with the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription. This guide provides a comprehensive technical overview of this critical molecular interaction, detailing the binding mechanism, the structural basis of inhibition, and the mechanisms of resistance. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed protocols for key experimental techniques used to study this interaction. Visualizations of the molecular pathways and experimental workflows are provided to facilitate a deeper understanding of this important antibiotic target.
Introduction
The bacterial RNA polymerase is a multi-subunit enzyme complex essential for gene expression and, consequently, for bacterial survival. Its central role makes it an attractive target for antimicrobial agents. The rifamycin class of antibiotics, including the widely used rifampin (also known as rifampicin), selectively inhibits bacterial RNAP with high efficacy. This selectivity arises from structural differences between prokaryotic and eukaryotic RNA polymerases, allowing for a favorable therapeutic window.
Rifamycins function by binding to a specific pocket on the β-subunit (encoded by the rpoB gene) of the RNAP holoenzyme. This binding event does not prevent the initial steps of transcription, such as promoter recognition and the formation of the open promoter complex. Instead, it physically obstructs the path of the nascent RNA transcript, preventing its elongation beyond a length of 2-3 nucleotides. This leads to the production of abortive short RNA fragments and a halt in productive transcription, ultimately resulting in bacterial cell death.
The emergence of this compound-resistant bacterial strains, primarily through mutations in the rpoB gene, poses a significant challenge to public health. Understanding the precise molecular interactions between rifamycins and the RNAP β-subunit is therefore crucial for the development of new this compound derivatives that can overcome existing resistance mechanisms and for the design of novel antibiotics targeting this essential enzyme.
The this compound Binding Pocket and Mechanism of Action
The this compound binding site is a well-defined pocket located deep within the DNA/RNA channel of the RNAP β-subunit, approximately 12 Å away from the enzyme's active site. This pocket is highly conserved across different bacterial species. The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions between the this compound molecule and specific amino acid residues of the β-subunit.
The ansa-naphthalene core of this compound is responsible for the primary interactions. Key residues in Escherichia coli RNAP that form hydrogen bonds with rifampin include those at positions 516, 526, and 531. The binding of this compound induces a steric blockade, physically preventing the growing RNA chain from extending beyond a few nucleotides. This leads to the dissociation of the short, abortive RNA transcripts and the stalling of the RNAP on the DNA template.
dot
Caption: Mechanism of this compound Inhibition of Bacterial Transcription.
Quantitative Analysis of this compound-RNAP Interaction
The potency of this compound derivatives is quantified by their binding affinity (Kd or Keq) and their ability to inhibit transcription (IC50 or Ki). These values are critical for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds against wild-type and resistant RNAP variants.
Table 1: Inhibitory Concentrations (IC50) of Rifamycins against E. coli RNA Polymerase
| rpoB Allele | Amino Acid Change | Rifampin IC50 (µM) | Rifabutin IC50 (µg/ml) | Rifapentine IC50 (µg/ml) |
| Wild-type | - | < 0.005 | < 0.5 | < 0.5 |
| D516V | Asp516Val | 398 (±118) | > 100 | > 100 |
| H526Y | His526Tyr | ≥ 2000 | > 100 | > 100 |
| S531L | Ser531Leu | 263 (±26) | > 100 | > 100 |
| P564L | Pro564Leu | 15 | 15 | 15 |
| R687H | Arg687His | < 0.5 | < 0.5 | < 0.5 |
Data for Rifabutin and Rifapentine IC50 are from a study where values are reported as >100 µg/ml for resistant strains.
Table 2: Inhibitory Concentrations (IC50) of Rifampin against M. tuberculosis RNA Polymerase
| rpoB Allele | Amino Acid Change | Rifampin IC50 (µM) |
| Wild-type | - | < 0.005 |
| D435V | Asp435Val | 880 (±176) |
| H445Y | His445Tyr | > 2000 |
| S450L | Ser450Leu | 789 (±101) |
Table 3: Binding Affinity of Rifampin for E. coli RNA Polymerase
| Parameter | Value |
| Keq | 10-9 M (at 37°C) |
Mechanisms of this compound Resistance
Resistance to rifamycins predominantly arises from missense mutations in the rpoB gene, specifically within the this compound resistance-determining region (RRDR). These mutations alter the structure of the this compound binding pocket, thereby reducing the drug's binding affinity. The most clinically significant mutations occur at three key residues:
-
S531L (S450L in M. tuberculosis) : This is one of the most common resistance mutations. The substitution of serine with the bulkier leucine residue is thought to cause a disordering of the this compound binding interface upon drug binding, which reduces the affinity for rifampin.
-
H526Y (H445Y in M. tuberculosis) : This mutation reshapes the binding pocket, creating a significant steric clash that largely prevents rifampin from binding.
-
D516V (D435V in M. tuberculosis) : While this mutation does not cause major structural changes, it significantly alters the electrostatic surface of the binding pocket, leading to a decreased affinity for rifampin.
dot
Caption: Mechanisms of this compound Resistance.
Experimental Protocols
In Vitro Transcription Assay for IC50 Determination
This assay measures the concentration of a this compound derivative required to inhibit 50% of the transcriptional activity of RNAP.
Materials:
-
Purified RNAP holoenzyme (wild-type or mutant)
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P] UTP (for radiolabeling)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT)
-
This compound derivative stock solution (in DMSO)
-
Stop solution (e.g., formamide loading buffer)
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare reaction mixtures containing transcription buffer, DNA template, and varying concentrations of the this compound derivative.
-
Add RNAP holoenzyme to each reaction mixture and incubate at 37°C for 10-15 minutes to allow for open complex formation.
-
Initiate transcription by adding a mixture of rNTPs, including [α-³²P] UTP.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the transcripts using autoradiography or phosphorimaging.
-
Quantify the band intensities for the full-length transcript at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
dot
Caption: Experimental Workflow for In Vitro Transcription Assay.
X-ray Crystallography of RNAP-Rifamycin Complex
This technique provides high-resolution structural information on the interaction between this compound and RNAP.
Materials:
-
Highly purified and concentrated RNAP holoenzyme
-
This compound derivative
-
Crystallization buffers and screens
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Complex Formation: Incubate the purified RNAP holoenzyme with a molar excess of the this compound derivative to ensure saturation of the binding sites.
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (hanging or
-
Methodological & Application
Application Notes and Protocols for Rifamycin-Based High-Throughput Screening of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[1][2] This specific mechanism of action makes RNAP an attractive target for the discovery of new antibacterial agents. High-throughput screening (HTS) assays are essential tools for efficiently screening large compound libraries to identify novel RNAP inhibitors.[3][4] These application notes provide detailed protocols for both biochemical and cell-based this compound-based HTS assays, along with data presentation and visualizations to guide researchers in the field of antibiotic drug discovery.
The primary mechanism of this compound involves binding to the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[2][5] This binding physically blocks the path of the elongating RNA molecule, thereby inhibiting transcription.[5] Resistance to rifamycins often arises from mutations in the rpoB gene, which alter the antibiotic binding site.[6]
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound and the development of resistance.
Caption: Mechanism of this compound action and resistance.
Data Presentation
The following tables summarize quantitative data from representative this compound-based screening assays.
Table 1: Inhibition of Wild-Type and Mutant RNA Polymerase by Rifampicin. [6]
| RNA Polymerase Source | Mutation | IC50 (µM) |
| E. coli | Wild-Type | < 0.1 |
| E. coli | D516V | 398 |
| E. coli | S531L | 263 |
| E. coli | H526Y | ≥ 2000 |
| M. tuberculosis | Wild-Type | < 0.1 |
| M. tuberculosis | D435V | 880 |
| M. tuberculosis | S450L | 789 |
| M. tuberculosis | H445Y | > 2000 |
Table 2: Performance of a Fluorescence-Based HTS Assay for RNAP Inhibitors. [7]
| Parameter | Value |
| Compound Library Size | 670,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate (>60% inhibition) | ~0.1% |
| Confirmed Hit EC50 | < 100 µM |
| Cross-reactivity (M. smegmatis RNAP) | 80% of primary hits |
Experimental Workflows
Biochemical HTS Assay Workflow
This workflow outlines the steps for a biochemical high-throughput screen to identify inhibitors of RNA polymerase.
Caption: Biochemical HTS workflow for RNAP inhibitors.
Cell-Based HTS Assay Workflow
This workflow describes the steps for a cell-based high-throughput screen to identify compounds with antibacterial activity.
Caption: Cell-based HTS workflow for antibiotics.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for RNA Polymerase Inhibitors
This protocol is adapted from a fluorescence-based assay for screening RNAP inhibitors.[7]
Materials:
-
384-well, black, flat-bottom plates
-
Purified bacterial RNA polymerase (e.g., E. coli or M. smegmatis)
-
DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Nucleotide triphosphates (ATP, CTP, GTP)
-
Fluorescent UTP analog (e.g., γ-AmNS-UTP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Compound library dissolved in DMSO
-
Rifampicin (positive control)
-
DMSO (negative control)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and rifampicin for positive controls.
-
Enzyme and Template Addition: Prepare a master mix containing RNAP and the DNA template in assay buffer. Add 10 µL of this mix to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiation of Transcription: Prepare a substrate master mix containing ATP, CTP, GTP, and the fluorescent UTP analog in assay buffer. Add 10 µL of this mix to each well to initiate the transcription reaction. The final reaction volume should be 20 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorescent UTP analog. The incorporation of UMP into the growing RNA chain releases the fluorescent pyrophosphate, leading to an increase in signal.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Identify compounds with inhibition greater than a predefined threshold (e.g., >60%) as primary hits.
-
-
Hit Confirmation: Perform dose-response experiments for the primary hits to determine their EC50 values.
Protocol 2: Cell-Based HTS Assay for Antibacterial Compounds
This protocol describes a whole-cell screening assay to identify compounds that inhibit bacterial growth.
Materials:
-
384-well, clear, flat-bottom plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
Compound library dissolved in DMSO
-
Rifampicin or other appropriate antibiotic (positive control)
-
DMSO (negative control)
-
Resazurin-based viability dye (e.g., alamarBlue)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and a known antibiotic for positive controls.
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh medium.
-
Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.
-
Growth Measurement (OD600):
-
Measure the optical density at 600 nm for each well using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound: % Growth Inhibition = 100 * (1 - (OD600_compound - OD600_blank) / (OD600_DMSO - OD600_blank))
-
-
Growth Measurement (Viability Dye - Optional):
-
Add 10 µL of resazurin solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percentage of inhibition based on fluorescence readings, similar to the OD600 method.
-
-
Hit Identification: Identify compounds that exhibit significant growth inhibition (e.g., >90%) as primary hits.
-
Secondary Screening:
-
MIC Determination: Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of the hit compounds.
-
Cytotoxicity Testing: Evaluate the cytotoxicity of the hits against a mammalian cell line (e.g., HEK293 or HepG2) to identify compounds with selective antibacterial activity.[8]
-
References
- 1. rdw.rowan.edu [rdw.rowan.edu]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening of RNA polymerase inhibitors using a fluorescent UTP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rifamycin as a Molecular Probe for Studying Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycin and its derivatives, particularly Rifampicin, are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This specificity makes them invaluable tools for dissecting the intricate mechanisms of transcription. By acting as a molecular probe, this compound allows researchers to investigate the various stages of transcription, including initiation, promoter clearance, and the transition to elongation. These application notes provide a comprehensive overview of the use of this compound in transcription studies, complete with detailed experimental protocols and quantitative data to facilitate research and drug development.
Rifamycins function by binding to a highly conserved pocket on the β subunit of bacterial RNAP, deep within the DNA/RNA channel.[1][3][4] This binding site is distinct from the active site but sterically hinders the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1][4] This mechanism effectively traps the RNAP at the promoter, leading to the production of short, abortive RNA fragments and preventing the synthesis of full-length transcripts.[5]
Data Presentation
The inhibitory activity of this compound and its analogs against bacterial RNA polymerase has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
| Compound | Organism/Enzyme | IC50 / EC50 | Reference |
| Rifampicin | Escherichia coli RNAP | ~20 nM (EC50) | [1] |
| Rifampicin | Wild-type Mycobacterium tuberculosis RNAP | - | |
| D516V mutant M. tuberculosis RNAP | >100 µg/ml | ||
| H526Y mutant M. tuberculosis RNAP | >100 µg/ml | ||
| S531L mutant M. tuberculosis RNAP | >100 µg/ml | ||
| Rifabutin | Wild-type E. coli RNAP | - | |
| Rifapentine | Wild-type E. coli RNAP | - | |
| Sorangicin A | Wild-type E. coli RNAP | - | |
| Streptolydigin | Wild-type E. coli RNAP | - |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
This compound physically obstructs the path of the nascent RNA chain, thereby inhibiting transcription. This mechanism can be visualized as a direct block in the RNA exit channel of the RNA polymerase.
Caption: Mechanism of this compound inhibition of bacterial transcription.
Experimental Workflow: Studying Transcription Initiation
A common workflow to study the effect of this compound on transcription initiation involves an in vitro transcription assay followed by analysis of the RNA products.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abortive initiation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining Rifamycin Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making them a critical component in the treatment of various bacterial infections, most notably tuberculosis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4] These application notes provide detailed protocols for determining the MIC of Rifamycin using standardized methods, including broth microdilution, agar dilution, and gradient diffusion. Adherence to these protocols is crucial for generating reliable and reproducible data for research and drug development purposes.
It is important to note that while standardized methods for MIC testing are well-established, universally accepted MIC breakpoints for some this compound derivatives, such as this compound B, may not be available from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Therefore, it is imperative for each laboratory to establish its own internal quality control procedures and interpret results within the context of their specific research.[1]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[5]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Incubator (35 ± 2°C)[1]
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Dilutions:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.[1]
-
Add 100 µL of the this compound stock solution to well 1.[1]
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10.[1]
-
Discard 50 µL from well 10.[1]
-
Well 11 will serve as a growth control (no antibiotic), and well 12 will serve as a sterility control (no inoculum).[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][5]
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1][5]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium.[1][6]
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Agar (MHA)[1]
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multipoint inoculator or calibrated loop
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.[1]
-
Prepare molten MHA and cool to 45-50°C.[1]
-
Add the appropriate volume of each this compound dilution to the molten MHA to achieve the desired final concentrations.[1]
-
Pour the agar into sterile petri dishes and allow it to solidify.[1] Also, prepare a drug-free control plate.[1]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Reading and Interpretation:
Gradient Diffusion Method
The gradient diffusion method utilizes a test strip with a predefined antibiotic gradient to determine the MIC.[7]
Materials:
-
This compound gradient diffusion strips (e.g., E-test)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
Protocol:
-
Inoculum Preparation and Plating:
-
Application of Gradient Strip:
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-24 hours.[7]
-
-
Reading and Interpretation:
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing.[8] This involves the regular testing of reference strains with known susceptibility to the antimicrobial agent being tested.[1][9]
QC Strains: Standard QC strains recommended for antimicrobial susceptibility testing include:
-
Staphylococcus aureus ATCC® 29213™[1]
-
Escherichia coli ATCC® 25922™[1]
-
Pseudomonas aeruginosa ATCC® 27853[10]
-
Enterococcus faecalis ATCC® 29212[10]
Establishing Internal QC Ranges: As established CLSI or EUCAST quality control ranges for this compound B are not available, laboratories must establish their own internal ranges.[1] This can be achieved by:
-
Testing the selected QC strains over a series of 20-30 independent experiments.[1]
-
Determining the mean and standard deviation of the MIC values.[1]
-
Setting an acceptable range, typically the mean ± 2 standard deviations.[1]
Monitoring Performance: QC strains should be tested with each batch of susceptibility tests to monitor the consistency and accuracy of the results.[1] If QC results fall outside the established range, it indicates a potential issue with the test system that must be investigated and resolved before reporting any results.[8]
Data Presentation
All quantitative data from MIC determinations should be summarized in clearly structured tables for easy comparison.
Table 1: Example of this compound MIC Data Presentation
| Bacterial Strain | Method | This compound Concentration Range Tested (µg/mL) | MIC (µg/mL) | QC Strain (ATCC®) | QC MIC (µg/mL) |
| [Test Isolate 1] | Broth Microdilution | 0.06 - 64 | 2 | S. aureus 29213 | 0.5 |
| [Test Isolate 2] | Agar Dilution | 0.06 - 64 | 8 | E. coli 25922 | 4 |
| [Test Isolate 3] | Gradient Diffusion | 0.016 - 256 | 1.5 | S. aureus 29213 | 0.5 |
Table 2: Quality Control Ranges for Reference Strains
| QC Strain (ATCC®) | Antimicrobial Agent | MIC Range (µg/mL) |
| S. aureus 29213 | Rifampicin | 0.004 - 0.016 |
| E. coli 25922 | Rifampicin | 1 - 4 |
| P. aeruginosa 27853 | Rifampicin | 4 - 16 |
| E. faecalis 29212 | Rifampicin | 1 - 4 |
Note: The MIC ranges for Rifampicin are provided as an example and are based on established guidelines. Laboratories should establish their own ranges for the specific this compound derivative being tested.
References
- 1. benchchem.com [benchchem.com]
- 2. bmj.com [bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 8. gcsmc.org [gcsmc.org]
- 9. bsac.org.uk [bsac.org.uk]
- 10. szu.gov.cz [szu.gov.cz]
Application of Rifamycins in Treating Latent Tuberculosis Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rifamycins, a cornerstone class of antibiotics, in preclinical models of latent tuberculosis infection (LTBI). The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate novel treatment strategies for LTBI.
Introduction
Approximately one-quarter of the world's population is estimated to be infected with Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The majority of these individuals have latent TB infection (LTBI), a non-contagious state where the bacteria remain dormant within the host. However, individuals with LTBI are at risk of developing active TB disease in their lifetime.[1] Treatment of LTBI is a critical component of global TB control strategies.[2] Rifamycins, including rifampin and the long-acting rifapentine, are key drugs in recommended short-course LTBI treatment regimens due to their potent bactericidal activity against both actively replicating and dormant bacilli.[2]
Preclinical models that accurately recapitulate the key features of human LTBI are essential for the development of new and improved treatment regimens. This document details the application of rifamycins in two widely used models: the Cornell mouse model and in vitro granuloma models.
Mechanism of Action of Rifamycins
Rifamycins exert their bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase.[3][4] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins block the elongation of the RNA chain, leading to a cessation of bacterial growth and eventual cell death.[4] Their ability to target dormant or persister mycobacteria is critical for their efficacy in treating LTBI.
Preclinical Models for LTBI Research
The Cornell Mouse Model of Latent Tuberculosis
The Cornell model is a well-established in vivo model that mimics the paucibacillary state of human LTBI.[1][5] In this model, mice are first infected with Mtb and then treated with antimicrobial agents, typically isoniazid (INH) and pyrazinamide (PZA), to reduce the bacterial load to undetectable levels by conventional culture methods.[5][6][7] Despite the apparent sterilization, Mtb persists in a dormant state and can be reactivated, either spontaneously over time or by immunosuppression.[6][7]
Experimental Protocol: Cornell Mouse Model (Variant A)
This protocol is a variation of the original Cornell model.[5][6]
Materials:
-
6- to 8-week-old female BALB/c mice
-
Mycobacterium tuberculosis H37Rv strain
-
Isoniazid (INH)
-
Pyrazinamide (PZA)
-
Sterile phosphate-buffered saline (PBS)
-
7H9 broth and 7H11 agar supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile water for drinking
-
Animal housing facilities (BSL-3)
Procedure:
-
Infection: Infect mice intravenously (i.v.) with approximately 5 x 10³ colony-forming units (CFU) of Mtb H37Rv.[5][6]
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks. At this point, a stable bacterial burden will be present in the lungs and spleen.
-
Drug Treatment to Induce Latency: Administer INH (0.1 g/liter ) and PZA (15 g/liter ) in the drinking water for a 4-week course.[5][6] This will reduce the bacterial load to undetectable levels in organ homogenates.
-
Resting Phase: After the 4-week drug treatment, switch the mice back to plain sterile water. This marks the beginning of the latent phase.
-
Initiation of Experimental Rifamycin Therapy: At a defined time point after the cessation of INH/PZA treatment (e.g., 4 weeks), begin the experimental treatment with rifamycins.[1]
-
Drug Administration: Administer rifampin or rifapentine via oral gavage at the desired dose and frequency. For example, daily rifampin at 10 mg/kg or once-weekly rifapentine at 10 mg/kg.[8][9]
-
Assessment of Efficacy:
-
At various time points during and after treatment, sacrifice cohorts of mice.
-
Aseptically remove lungs and spleens.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and enumerate CFU.
-
-
Assessment of Relapse (Sterilizing Activity):
-
After the completion of experimental therapy, hold a cohort of mice for a defined period (e.g., 3 months) without further treatment.
-
At the end of this period, sacrifice the mice and determine the bacterial load in the lungs and spleen as described above to assess for relapse.
-
Logical Workflow for the Cornell Mouse Model
Caption: Workflow of the Cornell Mouse Model for LTBI.
In Vitro Granuloma Models
In vitro granuloma models provide a platform to study the complex cellular interactions between Mtb and host immune cells that lead to the formation of granulomas, the hallmark of TB infection.[10][11] These three-dimensional models can recapitulate key features of human granulomas, including the development of a central necrotic core and the establishment of Mtb dormancy.[12][13]
Experimental Protocol: 3D In Vitro Granuloma Model
This protocol is based on the model described by Kapoor et al.[11][12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Mycobacterium tuberculosis H37Rv strain
-
RPMI 1640 medium supplemented with 20% autologous human serum
-
Type I collagen
-
96-well plates
-
Rifampin or rifapentine
-
Triton X-100
-
7H9 broth and 7H11 agar supplemented with OADC
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Infection of PBMCs:
-
Resuspend PBMCs in RPMI 1640 medium.
-
Infect PBMCs with Mtb H37Rv at a multiplicity of infection (MOI) of 1:200 (Mtb:PBMC).[10]
-
-
Embedding in Collagen Matrix:
-
Mix the infected PBMCs with a neutralized collagen solution.
-
Dispense 250 µl of the cell-collagen suspension into each well of a 24-well plate.[10]
-
Allow the collagen to polymerize by incubating at 37°C for 30-60 minutes.
-
-
Granuloma Formation:
-
Overlay the solidified gels with RPMI 1640 medium containing 20% autologous human serum.
-
Incubate at 37°C in a 5% CO₂ incubator for 7-8 days to allow for the formation of granuloma-like structures.[10]
-
-
This compound Treatment:
-
After granuloma formation, replace the culture medium with fresh medium containing the desired concentration of rifampin or rifapentine.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Assessment of Mycobacterial Viability:
-
To harvest the bacteria, first digest the collagen matrix using collagenase.
-
Lyse the host cells with 0.05% Triton X-100 to release the intracellular mycobacteria.[12]
-
Plate serial dilutions of the bacterial suspension on 7H11 agar plates.
-
Incubate at 37°C for 3-4 weeks and enumerate CFU.
-
-
Assessment of Dormancy:
-
Dual staining with auramine O (stains all mycobacteria) and Nile red (stains lipid bodies, a marker of dormancy) can be used to assess the metabolic state of the bacteria.[10]
-
Workflow for In Vitro Granuloma Model
Caption: Workflow for the 3D In Vitro Granuloma Model.
Quantitative Data Summary
The following tables summarize the efficacy of various this compound-based regimens in the murine model of LTBI.
Table 1: Efficacy of this compound-Based Regimens in a Murine Model of LTBI [8][9]
| Treatment Regimen | Duration (weeks) | Dose (mg/kg/day) | Percent of Mice Culture-Positive at End of Treatment |
| Control | |||
| Untreated | 8 | - | 100% |
| Isoniazid (INH) | 8 | 25 | 100% |
| Rifampin (RIF) | 8 | 10 | ~80-100% |
| Combination Therapy | |||
| RIF + INH | 4 | 10 (RIF), 25 (INH) | 100% |
| RIF + INH | 8 | 10 (RIF), 25 (INH) | 47% |
| RIF + Pyrazinamide (PZA) | 4 | 10 (RIF), 150 (PZA) | 53% |
| RIF + PZA | 8 | 10 (RIF), 150 (PZA) | 0% |
| Rifapentine-Based Regimens | |||
| Rifapentine (RPT) alone | 8 | 10 | Indistinguishable from RIF+PZA |
| RPT + INH | 8 | 10 (RPT), 25 (INH) | Indistinguishable from RIF+PZA |
| RPT + PZA | 8 | 10 (RPT), 150 (PZA) | Indistinguishable from RIF+PZA |
| RPT + INH + PZA | 8 | 10 (RPT), 25 (INH), 150 (PZA) | Indistinguishable from RIF+PZA |
Data adapted from a study by Rosenthal et al., which demonstrated that daily rifapentine-based regimens were at least as active as rifampin+pyrazinamide and could potentially shorten LTBI treatment to 6-8 weeks.[8][9]
Table 2: Pharmacokinetic Parameters of Rifampin and Rifapentine in Mice [14]
| Drug | Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋₁₆₈ (µg·h/mL) |
| Rifampin | 10 | ~12 | ~150 |
| Rifampin | 20 | ~20 | ~350 |
| Rifampin | 40 | ~35 | ~800 |
| Rifapentine | 7.5 | ~15 | ~380 |
| Rifapentine | 10 | ~20 | ~500 |
| Rifapentine | 20 | ~40 | ~1100 |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve. These data highlight that at a given dose, rifapentine achieves significantly higher drug exposure compared to rifampin.[14]
Signaling Pathways and Drug Action
The establishment of latent TB involves a complex interplay between Mtb and the host immune system, leading to the formation of granulomas. Within the granuloma, Mtb adapts to a hypoxic and nutrient-limited environment, entering a dormant state. The signaling pathways governing this process are not fully elucidated but involve bacterial stress responses and host immune signaling, including the crucial role of cytokines like TNF-α in maintaining granuloma integrity.[11] Rifamycins act directly on the bacterium, independent of these host pathways, by inhibiting its RNA polymerase.
This compound Mechanism of Action
Caption: Mechanism of action of rifamycins against Mtb.
Conclusion
The Cornell mouse model and in vitro granuloma models are valuable tools for evaluating the efficacy of rifamycins in treating latent tuberculosis infection. The data consistently demonstrate the potent activity of rifamycins, particularly rifapentine, in these preclinical settings. The provided protocols offer a foundation for researchers to conduct their own investigations into novel LTBI treatment strategies. Further research utilizing these models will be crucial for optimizing this compound dosing and developing even shorter and more effective regimens to combat the global threat of tuberculosis.
References
- 1. Analysis of Rifapentine for Preventive Therapy in the Cornell Mouse Model of Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment for Latent Tuberculosis Infection | Tuberculosis (TB) | CDC [cdc.gov]
- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivation of latent tuberculosis: variations on the Cornell murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-Course Therapy with Daily Rifapentine in a Murine Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-course therapy with daily rifapentine in a murine model of latent tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generating Three-dimensional Human Granulomas in vitro to Study Mycobacterium tuberculosis-Host Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Granuloma In Vitro Model, for TB Dormancy and Resuscitation | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Granuloma Models of Tuberculosis: Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Transcription Inhibition Assay Using Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription. This specific mechanism of action makes bacterial RNAP a prime target for antibacterial drug development. The in vitro transcription inhibition assay is a powerful tool to quantify the inhibitory activity of rifamycin derivatives and other compounds targeting bacterial transcription. This document provides detailed application notes and protocols for conducting this assay, presenting data, and visualizing the underlying mechanisms.
This compound achieves its bactericidal effect by binding to the β-subunit of the bacterial RNAP.[] This binding occurs within a hydrophobic pocket in close proximity to the RNAP active site, but not directly at the catalytic center.[] The antibiotic physically obstructs the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, a mechanism known as steric occlusion.[2] This prevents further extension of the RNA chain, effectively halting transcription at the initiation phase.[3][4] This targeted action against prokaryotic RNAP, with significantly lower affinity for eukaryotic counterparts, forms the basis of its therapeutic utility.[3]
Data Presentation: Inhibitory Activity of Rifamycins
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It represents the concentration of the compound required to reduce the activity of the target enzyme by 50%. The following tables summarize the IC50 values of various rifamycins against wild-type (WT) and resistant bacterial RNA polymerases.
Table 1: IC50 Values of Rifamycins against Escherichia coli RNA Polymerase
| Compound | RNAP Genotype | IC50 (µM) | Reference |
| Rifampicin | Wild-Type | < 0.005 | [5] |
| Rifampicin | D516V Mutant | 398 (±118) | [5] |
| Rifampicin | H526Y Mutant | ≥ 2000 | [5] |
| Rifampicin | S531L Mutant | 263 (±49) | [5] |
| Rifabutin | Wild-Type | > 100 µg/mL | [6] |
| Rifapentine | Wild-Type | > 100 µg/mL | [6] |
Table 2: IC50 Values of Rifampicin against Mycobacterium tuberculosis RNA Polymerase
| Compound | RNAP Genotype | IC50 (µM) | Reference |
| Rifampicin | Wild-Type | < 0.005 | [5] |
| Rifampicin | D435V Mutant | 0.8 (±0.2) | [5] |
| Rifampicin | H445Y Mutant | 1.1 (±0.2) | [5] |
| Rifampicin | S450L Mutant | 0.9 (±0.1) | [5] |
Experimental Protocols
This section provides a detailed methodology for performing an in vitro transcription inhibition assay to determine the IC50 value of this compound derivatives. This protocol is adapted from established methods and utilizes a radiolabeling approach for the detection of RNA transcripts.
Materials and Reagents
-
Purified Bacterial RNA Polymerase (RNAP) Holoenzyme: Core enzyme and primary sigma factor (e.g., σ70 for E. coli).
-
DNA Template: A linear DNA fragment or plasmid containing a strong bacterial promoter (e.g., T7 A1 promoter).
-
This compound Derivative Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).
-
NTP Solution: Equimolar mix of ATP, CTP, and GTP.
-
Radiolabeled UTP: [α-³²P]UTP (3000 Ci/mmol).
-
10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 1 M NaCl, 100 mM MgCl₂, 10 mM DTT.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel (e.g., 8%): With 8 M urea.
-
1x TBE Buffer: Tris-borate-EDTA buffer.
-
Nuclease-free water.
-
Phosphorimager or Autoradiography Film.
Experimental Procedure
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the same solvent (e.g., DMSO) to achieve a range of concentrations for the assay. Ensure the final solvent concentration is constant across all reactions.
-
-
RNA Polymerase Holoenzyme Formation:
-
In a microcentrifuge tube on ice, combine the RNAP core enzyme and the sigma factor in a slight molar excess of the sigma factor.
-
Incubate on ice for 10-15 minutes to allow the formation of the holoenzyme.
-
-
Inhibitor Pre-incubation:
-
To a series of tubes, add the RNAP holoenzyme and varying concentrations of the this compound derivative or the vehicle control (e.g., DMSO).
-
Incubate at 37°C for 10 minutes to allow the inhibitor to bind to the RNAP.
-
-
Open Complex Formation:
-
Add the DNA template to the RNAP-inhibitor mixture.
-
Incubate at 37°C for 15 minutes to allow the formation of the open promoter complex.
-
-
Transcription Initiation and Elongation:
-
Prepare a master mix containing the 10x transcription buffer, NTPs, and [α-³²P]UTP in nuclease-free water.
-
Initiate the transcription reaction by adding the NTP master mix to each tube. The final reaction volume is typically 20-50 µL.
-
Incubate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the stop solution.
-
-
Analysis of Transcripts:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.
-
Data Analysis
-
Quantification:
-
Quantify the band intensity of the full-length RNA transcript for each this compound concentration and the control.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (Signal_inhibitor / Signal_control)) * 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[7]
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the key steps in bacterial transcription initiation and elongation, and the point at which this compound exerts its inhibitory effect.
Caption: Mechanism of this compound's inhibition of bacterial transcription.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 of a this compound derivative using the in vitro transcription assay.
Caption: Workflow for IC50 determination of this compound.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Assessing Rifamycin Activity Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Rifamycins, a class of antibiotics that inhibit bacterial RNA polymerase, have shown promise in combating these resilient communities.[1][2] This document provides detailed application notes and protocols for assessing the in vitro activity of rifamycins against bacterial biofilms, enabling robust and reproducible evaluation of their anti-biofilm efficacy.
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, which disrupts transcription and ultimately leads to cell death. This activity is effective against a range of Gram-positive bacteria, including notorious biofilm formers like Staphylococcus aureus. While rifampicin is a cornerstone of therapy for staphylococcal implant-associated infections, the emergence of resistance is a concern, necessitating the evaluation of other rifamycin derivatives such as rifabutin and rifapentine.[3][4]
These protocols will cover essential methods for quantifying biofilm formation and eradication, visualizing biofilm structure, and analyzing gene expression changes within the biofilm in response to this compound treatment.
Data Presentation: Efficacy of Rifamycins Against Bacterial Biofilms
The following tables summarize the quantitative data on the activity of various rifamycins against bacterial biofilms, primarily focusing on Staphylococcus aureus, a common pathogen in biofilm-associated infections.[5][6][7]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Rifampicin against Staphylococcus aureus
| Isolate Type | Biofilm Producer Strength | MIC (mg/L) | MBEC (mg/L) | MBEC/MIC Ratio | Reference |
| MRSA | Strong | 0.008 | >256 | >32,000 | [8] |
| MRSA | Moderate | 0.015 | 128 | 8,533 | [8] |
| MRSA | Weak | 0.015 | 1 | 67 | [8] |
| MRSA | Not specified | 2 - ≥512 | - | - | [9] |
| MSSA | Not specified | 0.015 | 128 | 8,533 | [8] |
Table 2: Comparative Efficacy of Rifabutin and Rifampicin against Staphylococcal Biofilms
| Organism | Antibiotic | Median MIC (mg/L) | Median MBEC (mg/L) | Reference |
| S. aureus | Rifabutin | > Rifampicin MIC | Statistically Lower than Rifampicin | [6][10] |
| S. epidermidis | Rifabutin | No significant difference from Rifampicin | Statistically Lower than Rifampicin | [6][10] |
| CoNS (other) | Rifabutin | No significant difference from Rifampicin | Statistically Lower than Rifampicin | [6][10] |
Table 3: Efficacy of Rifapentine and Rifabutin against Staphylococcus aureus Biofilms
| Antibiotic | bMIC (mg/L) | MBEC90 (mg/L) | Reference |
| Rifampicin | Equivalent to others | 10- to 100-fold higher than others | [11] |
| Rifapentine | Equivalent to others | 0.19 - 0.78 | [11] |
| Rifabutin | Equivalent to others | 0.19 - 0.78 | [11] |
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Caption: Workflow of the Minimum Biofilm Eradication Concentration (MBEC) Assay.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and dilute it in a suitable growth medium to a standardized density (e.g., 10^5 - 10^7 CFU/mL).
-
Biofilm Formation: Dispense 150 µL of the bacterial inoculum into each well of a 96-well microtiter plate. Place a sterile MBEC peg lid onto the plate, ensuring the pegs are submerged in the inoculum. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation on the pegs.
-
This compound Preparation: In a separate 96-well plate (the "challenge plate"), prepare serial dilutions of the this compound compound to be tested.
-
Biofilm Challenge: Gently rinse the peg lid with the attached biofilms in a sterile saline solution to remove planktonic bacteria. Transfer the rinsed peg lid to the challenge plate containing the this compound dilutions. Incubate for a defined period (e.g., 24 hours).
-
Recovery: After the challenge, rinse the peg lid again in sterile saline. Place the peg lid into a new 96-well plate (the "recovery plate") containing 200 µL of fresh, sterile growth medium in each well.
-
Biofilm Disruption: To dislodge the surviving bacteria from the pegs into the recovery medium, sonicate the recovery plate for a specified time (e.g., 5-10 minutes).
-
Incubation and Reading: Remove the peg lid and cover the recovery plate with a standard lid. Incubate the recovery plate for 24 hours. The MBEC is determined as the lowest concentration of the this compound that prevents bacterial growth in the recovery plate, which can be assessed visually or by measuring the optical density at 600 nm (OD600).[12]
Crystal Violet (CV) Staining Assay
The CV assay is a simple and widely used method for quantifying the total biomass of a biofilm.
Caption: Workflow of the Crystal Violet (CV) Staining Assay for biofilm quantification.
-
Biofilm Formation: Inoculate the wells of a 96-well flat-bottom microtiter plate with a bacterial culture and incubate to allow for biofilm formation.[6]
-
Treatment: Gently remove the planktonic (free-floating) bacteria by aspirating the medium.[13] Add fresh medium containing various concentrations of the this compound to the wells. Include appropriate controls (untreated biofilm and medium-only). Incubate for the desired treatment period.
-
Washing: Carefully aspirate the medium and wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[13]
-
Staining: Add 125-150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[13]
-
Washing: Remove the crystal violet solution and wash the plate multiple times with PBS or distilled water until the control wells are colorless.[13]
-
Solubilization: Invert the plate on a paper towel to dry completely.[13] Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[13]
-
Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 590-595 nm using a microplate reader.[6][13] The absorbance value is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of viable and non-viable cells within the biofilm.
Caption: Workflow for qPCR analysis of gene expression in bacterial biofilms.
-
Biofilm Culture and Treatment: Grow bacterial biofilms under the desired conditions and expose them to sub-inhibitory or inhibitory concentrations of this compound for a defined period.
-
RNA Extraction: Harvest the biofilm-embedded bacteria and extract total RNA using a commercially available kit or a customized protocol suitable for biofilms, which may require mechanical disruption to lyse the cells within the extracellular matrix. [14]3. DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., those involved in adhesion, matrix production, or quorum sensing), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in this compound-treated biofilms compared to untreated controls. This is often done using the ΔΔCt method, with normalization to a stably expressed housekeeping gene.
Signaling Pathway in Staphylococcus aureus Biofilm Formation
The formation of biofilms in Staphylococcus aureus is a complex process regulated by multiple signaling pathways. One of the key regulatory systems is the accessory gene regulator (agr) quorum-sensing system. [10]Rifamycins, by inhibiting RNA polymerase, will have a broad impact on the transcription of genes regulated by this and other systems.
Caption: Simplified signaling pathway of S. aureus biofilm formation and the inhibitory action of this compound.
References
- 1. Frontiers | Antibiotics with antibiofilm activity – rifampicin and beyond [frontiersin.org]
- 2. Polyaspartate-derived synthetic antimicrobial polymer enhances the activity of rifampicin against multidrug-resistant Pseudomonas aeruginosa infections - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Use of Rifabutin and Rifapentine to Treat Methicillin-Resistant Staphylococcus aureus in a Rat Model of Foreign Body Osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rifabutin: a repurposed antibiotic with high potential against planktonic and biofilm staphylococcal clinical isolates [frontiersin.org]
- 6. Rifabutin versus rifampicin bactericidal and antibiofilm activities against clinical strains of Staphylococcus spp. isolated from bone and joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifabutin: a repurposed antibiotic with high potential against planktonic and biofilm staphylococcal clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. CRIOAc Lyon Antibiofilm and intraosteoblastic activities of rifamycins against Staphylococcus aureus: promising in vitro profile of rifabutin [crioac-lyon.fr]
- 12. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Rifamycin-Loaded Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifamycin, a potent antibiotic, is a cornerstone in the treatment of mycobacterial infections, particularly tuberculosis. However, its clinical efficacy can be limited by poor solubility, variable bioavailability, and the need for long-term, high-dose regimens that can lead to significant side effects, including hepatotoxicity.[1][2] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these challenges. By encapsulating this compound within nanocarriers, it is possible to enhance its stability, control its release, and, crucially, target it to specific sites of infection, such as macrophages where mycobacteria often reside.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize the key quantitative data from various studies on this compound-loaded nanoparticles, facilitating easy comparison of different formulations.
| Nanoparticle Type | Formulation Code | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Mesoporous Silica | MSNP-Rif 40 | Silica | 40 | Not Specified | Not Specified | [1] |
| Mesoporous Silica | MSNP-Rif 100 | Silica | 100 | Not Specified | Not Specified | [1] |
| Solid Lipid | Bare SLNs | Glycerol tripalmitate | 205.6 ± 5.3 | Not Specified | -15.2 ± 0.53 | |
| Solid Lipid | RIF-SLNs | Glycerol tripalmitate | 195.7 ± 6.2 | Not Specified | -21.8 ± 0.71 | |
| Solid Lipid | Man-RIF SLNs | Glycerol tripalmitate | 217.3 ± 5.4 | Not Specified | Not Specified | |
| Polymeric | RIF-Chitosan NP | Chitosan | 124.1 ± 0.2 to 402.3 ± 2.8 | Not Specified | Not Specified | [3][4] |
| Polymeric | RIF-PLGA NP | PLGA | ~200-300 | Low | Not Specified | [2][5] |
| Nanoparticle Type | Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Characteristics | Reference |
| Mesoporous Silica | MSNP-Rif 40 | 12.5 ± 0.8 | 5.9 ± 0.4 | ~10% release in 5 min at pH 7.4 | [1] |
| Mesoporous Silica | MSNP-Rif 100 | 18.2 ± 1.1 | 8.3 ± 0.5 | ~3% release in 5 min at pH 7.4 | [1] |
| Polymeric | RIF-Chitosan NP | 72.00 ± 0.1 | 42.96 ± 2.91 | Sustained release up to 24h | [2][4] |
| Polymeric | RIF-PLGA NP | 67 ± 1 | 47 ± 2 | >90% release within 24h | [3][6] |
| Solid Lipid | RIF-SLNs | 86.40 ± 0.274 | Not Specified | 6.04% release in 1h at pH 6.8 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and characterization of this compound-loaded nanoparticles are provided below.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol is adapted from methodologies for preparing Rifampicin-loaded PLGA nanoparticles.[2][5]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Purified Water
-
Probe Sonicator
-
Magnetic Stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of PLGA and this compound in DCM. Stir until all components are fully dissolved.[2]
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of PVA.[2]
-
Emulsification: Add the organic phase to the aqueous PVA solution. Immediately emulsify the mixture using a high-energy probe sonicator to form an oil-in-water (o/w) emulsion.[2][5]
-
Solvent Evaporation: Transfer the emulsion to a larger volume of a dilute (e.g., 0.1%) PVA solution. Stir the mixture overnight at room temperature on a magnetic stirrer to allow the DCM to evaporate completely.[2]
-
Nanoparticle Collection: As the solvent evaporates, the PLGA will precipitate, entrapping the drug and forming solid nanoparticles.[2]
-
Washing and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Resuspend the nanoparticle pellet in purified water and centrifuge again to remove excess PVA and un-encapsulated drug. Repeat this washing step 2-3 times.[2]
-
Lyophilization (Optional): For long-term storage or to create a dry powder for inhalation, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant such as trehalose or mannitol should be added before freezing.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Sonication
This protocol is based on the preparation of Rifampicin-loaded SLNs.
Materials:
-
This compound
-
Glycerol tripalmitate (or other suitable solid lipid)
-
Tween 80 (or other suitable surfactant)
-
Double-deionized water
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Lipid Phase Preparation: Heat glycerol tripalmitate and this compound to 80°C until the lipid is completely melted and the drug is dissolved.
-
Aqueous Phase Preparation: Dissolve Tween 80 in double-deionized water and heat to 80°C.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase while mixing with a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Allow the nanoemulsion to cool to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) and drug loading (DL) are critical parameters for evaluating the nanoparticle formulation.
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.[2] The supernatant containing the unencapsulated (free) drug is carefully collected.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][8]
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug used - Amount of free drug) / Total amount of drug used] x 100[2]
-
Calculation of Drug Loading (DL): DL (%) = [(Total amount of drug used - Amount of free drug) / Weight of nanoparticles] x 100[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and evaluation of this compound-loaded nanoparticles.
Caption: Targeted delivery of this compound nanoparticles to infected macrophages.
Concluding Remarks
The development of this compound-loaded nanoparticles represents a significant advancement in the potential treatment of tuberculosis and other mycobacterial infections. The protocols and data presented herein provide a foundational framework for researchers to design, fabricate, and evaluate novel nanoparticle-based therapies. By optimizing nanoparticle characteristics for targeted delivery and controlled release, it is possible to enhance the therapeutic index of this compound, potentially leading to reduced dosing frequency, lower systemic toxicity, and improved patient compliance. Further research focusing on scaling up production and conducting comprehensive in vivo efficacy and safety studies will be crucial for the clinical translation of these promising drug delivery systems.
References
- 1. Rifampicin-Loaded Mesoporous Silica Nanoparticles for the Treatment of Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rifampicin loaded chitosan nanoparticle dry powder presents an improved therapeutic approach for alveolar tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Pharmacokinetics of Self-Assembled Rifampicin Nanoparticle Systems for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. wjpsronline.com [wjpsronline.com]
Application Note: Utilizing Rifamycin to Interrogate Real-Time RNA Polymerase Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial RNA polymerase (RNAP), the central enzyme responsible for transcribing DNA into RNA, is a validated target for antibiotics.[1][2] Understanding the intricate dynamics of this molecular machine—from promoter binding and initiation to elongation and termination—is crucial for both fundamental biology and the development of novel antibacterial agents. Rifamycin, and its well-known derivative Rifampicin, are potent and specific inhibitors of bacterial RNAP.[1][] By binding to the β subunit of the enzyme, this compound physically obstructs the path of the nascent RNA transcript, effectively halting transcription at a very early stage.[4][5][6] This specific mechanism of action makes this compound an invaluable tool for studying the real-time dynamics of RNAP, allowing researchers to dissect the initial steps of transcription with high precision.
This application note provides detailed protocols and methodologies for using this compound to study RNAP dynamics through a combination of ensemble biochemical assays, advanced single-molecule techniques, and live-cell imaging.
Mechanism of Action: this compound's Impact on the Transcription Cycle
This compound inhibits bacterial RNAP by binding to a well-defined pocket on the β subunit, deep within the DNA/RNA channel and approximately 12 Å away from the enzyme's active site.[4][6] Its mode of action is not to prevent the initial binding of RNAP to promoter DNA or the formation of the open promoter complex. Instead, this compound acts as a steric blocker; it allows the synthesis of a short RNA transcript of only 2-3 nucleotides before physically preventing further elongation.[4][5][6][7] This leads to the production and release of abortive, short RNA fragments, effectively trapping the RNAP at the promoter.[7]
Crucially, this compound does not bind to or inhibit RNAP that is already in a stable elongation complex (i.e., has synthesized an RNA chain longer than a few nucleotides).[4][7] This property allows researchers to specifically probe the transcription initiation phase and distinguish it from elongation.
// Pathway RNAP -> ClosedComplex [label="+ DNA"]; ClosedComplex -> OpenComplex [label="Isomerization"]; OpenComplex -> Abortive [label="+ NTPs"]; Abortive -> Elongation [label="Success"]; Abortive -> OpenComplex [label="Failure", style=dashed];
// Inhibition Rif -> OpenComplex [color="#EA4335"]; OpenComplex -> BlockedComplex [label="+ this compound", color="#EA4335"]; BlockedComplex -> AbortiveRelease [label="Forced Release of\n2-3 nt RNA", style=dashed, color="#EA4335"]; AbortiveRelease -> OpenComplex [style=dashed, color="#EA4335"];
{rank=same; RNAP; DNA;} {rank=same; ClosedComplex; Rif;} {rank=same; OpenComplex; BlockedComplex;} {rank=same; Abortive; AbortiveRelease;} {rank=same; Elongation;} } .enddot Caption: Mechanism of this compound inhibition on the bacterial transcription initiation pathway.
Data Presentation: Quantitative Analysis of this compound-RNAP Interaction
The interaction between this compound and RNAP has been extensively quantified. These data are essential for designing experiments and for understanding the basis of antibiotic resistance.
Table 1: Inhibitory Concentration (IC50) of Rifampicin against Wild-Type and Mutant RNAP
| RNA Polymerase Source | Mutation | Rifampicin IC50 (µM) | Reference |
|---|---|---|---|
| E. coli (Wild-Type) | None | < 0.005 | [5] |
| E. coli | D516V | 398 (±118) | [5] |
| E. coli | H526Y | ≥ 2000 | [5] |
| E. coli | S531L | 263 (±26) | [5] |
| M. tuberculosis (Wild-Type) | None | < 0.005 | [5] |
| M. tuberculosis | D435V | 880 (±176) | [5] |
| M. tuberculosis | H445Y | > 2000 (No Detectable Inhibition) | [5] |
| M. tuberculosis | S450L | 789 (±249) |[5] |
Table 2: Binding Constants for this compound and its Derivatives
| Compound | Target | Method | Binding Constant (Kd) | Reference |
|---|---|---|---|---|
| Rifampicin | Prokaryotic RNAP | Various | ~10 nM (10-8 M) | [8] |
| Rifampicin | Eukaryotic RNAP | Various | > 1 µM (10-6 M) |[8] |
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
This protocol determines the IC50 value of this compound by measuring its effect on RNA synthesis from a DNA template in vitro.
Materials:
-
Purified bacterial RNAP holoenzyme
-
Linear DNA template with a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP)
-
[α-³²P]-UTP (radiolabeled)
-
This compound stock solution (in DMSO)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 15% Urea-PAGE)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up transcription reactions in individual tubes. For a 20 µL reaction, mix:
-
10 µL 2x Transcription Buffer
-
1 µL DNA template (e.g., 50 nM final)
-
1 µL RNAP holoenzyme (e.g., 25 nM final)
-
1 µL of this compound dilution (or DMSO for control)
-
Water to 16 µL
-
-
Incubate the mixture for 10 minutes at 37°C to allow RNAP to bind to the promoter and for this compound to interact with RNAP.
-
Initiate transcription by adding 4 µL of a pre-mixed rNTP solution containing ATP, GTP, CTP (e.g., 500 µM final each) and [α-³²P]-UTP (e.g., 10 µCi).
-
Allow the reaction to proceed for 15 minutes at 37°C.
-
Terminate the reactions by adding 20 µL of Stop Solution.
-
Heat the samples at 95°C for 3 minutes to denature the RNA products.
-
Load the samples onto a denaturing polyacrylamide gel and run electrophoresis to separate the RNA products by size.
-
Expose the gel to a phosphor screen and visualize using a phosphorimager.
-
Quantify the intensity of the full-length transcript band for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Real-Time RNAP Dynamics using Single-Molecule FRET (smFRET)
This protocol describes how to observe the conformational dynamics of RNAP upon binding of this compound using smFRET. This compound can act as a natural FRET acceptor for a donor fluorophore placed on RNAP.[9]
Materials:
-
Site-specifically labeled RNAP with a donor fluorophore (e.g., Cy3B) near the this compound binding pocket.
-
This compound (acceptor).
-
Quartz microscope slide and coverslip, coated with polyethylene glycol (PEG) and biotin-PEG.
-
Streptavidin.
-
Biotinylated anti-His antibody (for immobilizing His-tagged RNAP).
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers and detectors.
-
Imaging Buffer (Transcription Buffer supplemented with an oxygen-scavenging system, e.g., PCA/PCD and Trolox).
// Workflow Label -> Immobilize; Immobilize -> Image_Pre; Image_Pre -> Inject_Rif; Inject_Rif -> Image_Post; Image_Post -> Trace; Trace -> FRET; FRET -> Kinetics; } .enddot Caption: Experimental workflow for a single-molecule FRET (smFRET) assay to study this compound-RNAP interaction.
Procedure:
-
Surface Preparation: Clean quartz slides and coverslips thoroughly. Functionalize the surface with a mixture of PEG and biotin-PEG. Assemble a flow cell.
-
Immobilization:
-
Incubate the flow cell with streptavidin solution.
-
Wash away unbound streptavidin.
-
Incubate with a biotinylated anti-His antibody.
-
Wash thoroughly.
-
Introduce the His-tagged, fluorophore-labeled RNAP holoenzyme into the flow cell and incubate to allow immobilization.
-
Wash away unbound RNAP.
-
-
Imaging:
-
Place the slide on the TIRF microscope stage.
-
Fill the flow cell with Imaging Buffer.
-
Locate the immobilized single molecules.
-
Begin recording fluorescence intensity from the donor and acceptor channels.
-
After acquiring a baseline signal, inject Imaging Buffer containing a known concentration of this compound into the flow cell.
-
Continue recording to observe changes in FRET efficiency as this compound binds to individual RNAP molecules.
-
-
Data Analysis:
-
For each molecule, extract the time-dependent fluorescence intensity of the donor and acceptor.
-
Calculate the apparent FRET efficiency (E*) over time.
-
Binding of this compound will cause an increase in FRET efficiency (donor signal decreases, acceptor signal appears/increases).
-
Analyze the dwell times in the low-FRET (unbound) and high-FRET (bound) states to determine the on- and off-rates of this compound binding.
-
Protocol 3: Live-Cell Imaging of RNAP Dynamics
This protocol uses fluorescence microscopy to visualize the effect of this compound on the spatial distribution of RNAP within living bacterial cells.
Materials:
-
Bacterial strain expressing a fluorescently tagged RNAP subunit (e.g., RpoC-GFP).
-
Live-cell imaging medium (e.g., minimal medium).
-
Agarose pads (e.g., 1% agarose in minimal medium).
-
This compound stock solution.
-
Fluorescence microscope with environmental control (temperature).
Procedure:
-
Grow the bacterial culture expressing fluorescent RNAP to the early-to-mid logarithmic phase.
-
Concentrate a small volume of the culture by gentle centrifugation.
-
Spot ~1 µL of the concentrated cells onto a pre-warmed agarose pad placed on a microscope slide. Cover with a coverslip and seal.
-
Place the slide on the pre-warmed microscope stage.
-
Acquire initial images of the cells, capturing the distribution of the fluorescent RNAP signal. In untreated, growing cells, RNAP is typically dispersed throughout the nucleoid.
-
To observe the effect of this compound, prepare a separate agarose pad containing the desired concentration of the antibiotic (e.g., 150 µg/ml for E. coli).[7]
-
Transfer cells to the this compound-containing pad and begin time-lapse imaging immediately.
-
Alternatively, perfuse this compound-containing medium over cells immobilized in a microfluidic device.
-
Acquire images at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Analysis: Observe the change in the localization of the RNAP signal. Upon this compound treatment, elongating polymerases will run off the genes, while initiating polymerases will be trapped at promoters. This leads to a change in the spatial organization of RNAP, often resulting in the signal coalescing or becoming more condensed as it redistributes on the nucleoid.[7]
Conclusion
This compound is more than a clinically vital antibiotic; it is a precision tool for molecular biology. Its specific, well-characterized mechanism of inhibiting transcription initiation allows researchers to pause the RNAP molecular motor at a defined step. By combining this compound with cutting-edge biophysical techniques like smFRET and live-cell imaging, it is possible to obtain real-time, quantitative insights into the complex dynamics of RNA polymerase, paving the way for a deeper understanding of gene regulation and the discovery of new antibacterial strategies.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distance-Restrained Docking of Rifampicin and this compound SV to RNA Polymerase Using Systematic FRET Measurements: Developing Benchmarks of Model Quality and Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rifamycin Resistance in M. tuberculosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome rifamycin resistance in clinical isolates of Mycobacterium tuberculosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in M. tuberculosis?
A1: this compound resistance in M. tuberculosis is predominantly caused by mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase.[1][2][3][4][5][6][7][8][9] Over 95% of rifampicin-resistant strains have mutations within an 81-bp region of rpoB known as the rifampicin resistance-determining region (RRDR).[1][2][6][9][10] The most common mutations occur at codons 435, 445, and 450.[1][3][8] While less common, mutations outside the RRDR and other mechanisms like efflux pumps can also contribute to resistance.[2][8][11]
Q2: What are the current strategies being explored to overcome this compound resistance?
A2: Several strategies are being investigated to combat this compound-resistant M. tuberculosis. These include:
-
Novel Drug Development: New drugs with different mechanisms of action, such as bedaquiline, pretomanid, and delamanid, are being used in combination regimens.[12][13][14][15]
-
Combination Therapy: The use of multi-drug regimens is a cornerstone of treatment. The BPaL/M regimen (bedaquiline, pretomanid, linezolid, with or without moxifloxacin) is a notable example for treating multidrug-resistant TB (MDR-TB).[12][13][15][16]
-
Efflux Pump Inhibitors: Compounds like verapamil, piperine, and even some proton pump inhibitors are being explored for their ability to block efflux pumps that expel rifampicin from the bacterial cell, thereby restoring its efficacy.[9][17][18][19][20][21][22]
-
Repurposing Existing Drugs: Beta-lactams, when used in combination with beta-lactamase inhibitors like clavulanate, have shown synergistic effects with rifampicin against MDR-TB isolates.[23]
Q3: How can I determine the level of rifampicin resistance in my clinical isolates?
A3: The level of rifampicin resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[24][25] Phenotypic drug susceptibility testing (DST) methods are the gold standard for this.[26] Common methods include the proportion method on solid media (e.g., Löwenstein-Jensen), and automated liquid culture systems like the BACTEC MGIT 960.[2][26] The Alamar blue assay is another method used for MIC determination.[2]
Q4: Are there molecular methods to detect rifampicin resistance?
A4: Yes, molecular methods are widely used for the rapid detection of rifampicin resistance. The GeneXpert MTB/RIF assay is a commonly used automated real-time PCR test that simultaneously detects M. tuberculosis and mutations in the RRDR of the rpoB gene.[2] DNA sequencing, particularly of the rpoB gene, is also used to identify specific resistance-conferring mutations.[2][11]
Troubleshooting Guides
Problem 1: Discrepancy between genotypic and phenotypic rifampicin resistance results.
-
Scenario: GeneXpert MTB/RIF indicates rifampicin resistance, but phenotypic DST shows susceptibility.
-
Possible Cause: The mutation detected by the molecular assay may confer a low level of resistance that is below the critical concentration used in the phenotypic test.
-
Troubleshooting Step:
-
Determine the MIC of the isolate to quantify the level of resistance.
-
Sequence the entire rpoB gene to confirm the mutation and check for other potential mutations outside the RRDR.
-
Review the literature for the specific mutation identified to see its known impact on rifampicin susceptibility.
-
-
-
Scenario: Phenotypic DST indicates rifampicin resistance, but no mutations are found in the RRDR.
-
Possible Cause: Resistance may be due to mutations outside the RRDR or non-rpoB-mediated mechanisms like efflux pump overexpression.[2][11]
-
Troubleshooting Step:
-
Sequence the entire rpoB gene to look for mutations outside the RRDR.[11]
-
Investigate the role of efflux pumps by performing MIC testing in the presence and absence of an efflux pump inhibitor (e.g., verapamil). A significant decrease in MIC in the presence of the inhibitor suggests efflux pump involvement.
-
Perform gene expression analysis (e.g., qRT-PCR) of known efflux pump genes to check for overexpression.
-
-
Problem 2: A novel compound shows promising in-vitro activity but is ineffective in a macrophage model of infection.
-
Possible Cause: The compound may be subject to efflux by M. tuberculosis efflux pumps, which are known to be upregulated during macrophage infection.[17][27]
-
Troubleshooting Step:
-
Test the compound in combination with a known efflux pump inhibitor in the macrophage infection model.
-
Evaluate the stability and metabolism of the compound within the macrophage environment.
-
Assess the permeability of the compound across the macrophage membrane.
-
Quantitative Data Summary
Table 1: Common rpoB Mutations and Associated Rifampicin MIC Levels in M. tuberculosis
| Codon | Amino Acid Change | Associated Rifampicin Resistance Level | Typical MIC Range (µg/mL) |
| 450 | S450L | High | >64[2] |
| 445 | H445N, H445D, H445Y, H445R | High | >64[2] |
| 435 | D435V | High | >32[5] |
| 516 | D516V | High | >32[5] |
| 526 | H526Y | High | >32[5] |
| 531 | S531L | High | >32[5][7] |
| 511 | L511P | Low | 4-8[5] |
| 522 | L522P | Low | 4-8[5] |
Note: MIC ranges can vary between studies and isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is adapted for determining the MIC of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis culture in 7H9 broth supplemented with OADC.
-
96-well microplates.
-
Test compounds and rifampicin control.
-
Alamar Blue reagent.
-
Resazurin solution.
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare Inoculum: Grow M. tuberculosis to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Plate Setup:
-
Add 100 µL of sterile water to all outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a rifampicin control row.
-
Leave wells for a no-drug control (positive growth) and a no-bacteria control (negative growth).
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the no-bacteria control).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Reading Results:
-
Add 20 µL of Alamar Blue and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest drug concentration that prevents this color change.
-
Protocol 2: Evaluation of Efflux Pump Inhibitor (EPI) Activity
This protocol assesses the ability of a compound to inhibit rifampicin efflux.
Materials:
-
Rifampicin-resistant M. tuberculosis isolate.
-
Test EPI and a known EPI control (e.g., verapamil).
-
Materials for MIC determination (as in Protocol 1).
Procedure:
-
Determine Rifampicin MIC: First, determine the MIC of rifampicin for the resistant isolate using Protocol 1.
-
MIC with EPI:
-
Prepare a 96-well plate with serial dilutions of rifampicin as in Protocol 1.
-
To each well, add the test EPI at a fixed, sub-inhibitory concentration (a concentration that does not inhibit bacterial growth on its own).
-
Inoculate with the rifampicin-resistant isolate.
-
-
Incubation and Reading: Follow steps 4 and 5 from Protocol 1.
-
Analysis: A significant reduction (typically ≥4-fold) in the rifampicin MIC in the presence of the EPI indicates inhibition of efflux.
Visualizations
Caption: Mechanisms of rifampicin resistance in M. tuberculosis.
References
- 1. Frontiers | Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective [frontiersin.org]
- 2. Characterization of Genetic Variants Associated with Rifampicin Resistance Level in Mycobacterium tuberculosis Clinical Isolates Collected in Guangzhou Chest Hospital, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Mutations Conferring Resistance to Rifampin in Mycobacterium tuberculosis Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Novel Pharmacological Approaches for Multidrug‐Resistant Tuberculosis: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment [mdpi.com]
- 16. Tuberculosis: Multidrug-resistant (MDR-TB) or rifampicin-resistant TB (RR-TB) [who.int]
- 17. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux pumps positively contribute to rifampin resistance in rpoB mutant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Potential impact of efflux pump genes in mediating rifampicin resistance in clinical isolates of Mycobacterium tuberculosis from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]
- 23. Beta-lactam combination treatment overcomes rifampicin resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aphl.org [aphl.org]
- 26. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Aqueous Solubility of Rifamycin for In-Vitro Research
Welcome to the technical support center for Rifamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the poor aqueous solubility of this compound in in vitro studies. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative solubility data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: this compound is poorly soluble in water but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of approximately 100 mg/mL.[1][2][3][4] Other suitable organic solvents include dimethylformamide (DMF), methanol, chloroform, and ethanol.[1][5] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[5]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue due to the hydrophobic nature of this compound.[2] Here are a few troubleshooting steps:
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain its solubility.
-
pH of the Medium: this compound's solubility is pH-dependent.[6][7] Ensure the pH of your final solution is optimal for both solubility and the stability of your experimental system.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions compared to neutral or basic conditions.[6] For instance, one study reported a solubility of 19.20 ± 1.57 mg/ml at pH 2.06, which decreased to 0.85 ± 0.13 mg/ml at pH 7.06.[6] However, it's crucial to consider the stability of this compound, as it can degrade in highly acidic environments.[8][9]
Q4: Are there methods to improve the aqueous solubility of this compound without using organic solvents?
A4: Yes, several formulation strategies can enhance the aqueous solubility of this compound:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (like β-cyclodextrin and γ-cyclodextrin) can significantly increase the aqueous solubility of this compound.[7][10]
-
Solid Dispersions: Creating solid dispersions of this compound with hydrophilic polymers such as polyethylene glycol (PEG) 6000 can improve its dissolution rate and solubility.[11][12][13]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can enhance its solubility and bioavailability.[2][11][14]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
-
Question: My in vitro experiments with this compound are showing high variability. Could this be related to its solubility?
-
Answer: Yes, poor solubility can lead to inconsistent concentrations of the active drug in your experiments. Ensure your this compound stock solution is fully dissolved before each use. If it has been stored at a low temperature, some precipitation may occur, so it's important to bring the solution to room temperature and vortex to redissolve any precipitate.[15] Also, prepare fresh dilutions in your aqueous medium for each experiment, as aqueous solutions of this compound are not recommended for long-term storage.[5]
Issue 2: Low drug concentration in prepared aqueous solutions.
-
Question: I've prepared an aqueous solution of this compound, but the measured concentration is lower than expected. What could be the reason?
-
Answer: This could be due to several factors:
-
Incomplete Dissolution: this compound may not have fully dissolved in the aqueous medium.
-
Degradation: this compound is unstable in highly acidic or alkaline conditions.[9] Check the pH of your buffer and consider using a stabilizing agent like ascorbic acid if necessary.[11]
-
Adsorption: The drug might be adsorbing to the surface of your labware. Using low-adhesion tubes and pipette tips can help mitigate this.
-
Quantitative Data: Solubility of this compound
| Solvent/Solution | Temperature | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Room Temperature | ~100 mg/mL | [1][3] |
| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL | [5] |
| Methanol | 25°C | 16 mg/mL | [1] |
| Chloroform | 25°C | 349 mg/mL | [1] |
| Ethanol (95%) | Room Temperature | ~10 mg/mL | [1] |
| Water (pH 7.3) | 25°C | 2.5 mg/mL | [1] |
| Water (pH 4.3) | 25°C | 1.3 mg/mL | [1] |
| 0.1 N HCl | 37°C | 200 mg/mL | [1] |
| Phosphate Buffer (pH 7.4) | 37°C | 9.9 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Rifampicin Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of Rifampicin powder in a sterile microcentrifuge tube. For example, to prepare a 50 mg/mL stock solution, weigh 50 mg of Rifampicin.[15]
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.[15]
-
Dissolution: Vortex the solution until the Rifampicin is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year.[15] Before use, thaw the aliquot and ensure any precipitate is redissolved.[15]
Protocol 2: Enhancing Aqueous Solubility using the Solid Dispersion Technique with PEG 6000
-
Preparation: Prepare physical mixtures of Rifampicin and PEG 6000 at different ratios (e.g., 1:1, 1:2, 1:3).[12]
-
Melting: Heat the physical mixture in a porcelain dish on a water bath until the PEG 6000 melts.
-
Mixing: Stir the mixture continuously until a clear, homogenous melt is obtained.
-
Cooling: Remove the dish from the water bath and allow the melt to cool and solidify at room temperature.
-
Grinding and Sieving: Scrape the solidified mass and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Solubility Assessment: Determine the solubility of the prepared solid dispersion in your desired aqueous buffer and compare it to that of pure Rifampicin.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Cyclodextrin inclusion complex for this compound solubility.
Caption: Relationship between pH and this compound solubility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Rifampicin, 1 g, 1 g, CAS No. 13292-46-1 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampin Stability and Solution Concentration Enhancement Through Amorphous Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. Nano-formulation of rifampicin with enhanced bioavailability: development, characterization and in-vivo safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
stability of Rifamycin in different culture media and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rifamycin in various culture media and under different storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.
Troubleshooting Guide
Common issues encountered during the use of this compound in experimental settings are often related to its inherent instability. This guide provides solutions to frequently observed problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Color of the culture medium changes significantly after adding this compound (e.g., from red/orange to a darker shade). | Oxidation or degradation of the this compound molecule, which is sensitive to pH, light, and temperature. | 1. Ensure the pH of your final culture medium is within the optimal stability range for this compound (pH 6-7).[1] 2. Prepare this compound-containing media fresh before each experiment. 3. Protect the solution from light during preparation and incubation. |
| Precipitate forms in the stock solution or culture medium upon storage or after addition. | This compound has limited aqueous solubility, which is further influenced by pH and temperature. Precipitation can also occur due to the formation of degradation products. | 1. Prepare stock solutions in an appropriate solvent like DMSO or methanol before diluting into aqueous media.[2] 2. When diluting, add the stock solution to the culture medium slowly while gently mixing. 3. If precipitation occurs upon refrigeration, gently warm the solution to 37°C to attempt redissolution before use. Avoid excessive heating. |
| Loss of antibacterial activity or inconsistent experimental results. | Degradation of this compound in the culture medium due to inappropriate storage or incubation conditions, leading to a lower effective concentration. | 1. Store stock solutions at -20°C and freshly prepared media at 4°C, both protected from light.[3] 2. For long-term experiments, consider replenishing the this compound-containing medium periodically. 3. Be aware that components of the media and the presence of other drugs (e.g., isoniazid) can accelerate degradation.[4][5] |
| Unexpected pH shift in the culture medium after adding this compound solution. | The solvent used for the this compound stock solution (e.g., acidic or basic) might alter the pH of the buffered culture medium. | 1. Use a minimal volume of the stock solution to prepare the final working concentration. 2. Consider preparing the stock solution in a solvent that has minimal impact on the pH of your culture system. 3. Verify the pH of the final culture medium after the addition of this compound and adjust if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is known to be unstable in aqueous solutions. Its stability is highly dependent on pH, temperature, and exposure to light. Degradation is accelerated in highly acidic and alkaline conditions.[2][6]
Q2: What is the optimal pH for this compound stability in solutions?
A2: Studies on Rifampicin, a key member of the this compound family, indicate that it is most stable in the pH range of 6.0 to 7.0.[1] Significant degradation occurs in acidic environments (pH below 4).[4][6]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions (e.g., in DMSO or methanol) should be stored at -20°C and protected from light. Under these conditions, a stock solution in DMSO can be stable for several months.[2][3]
Q4: How stable is this compound in culture media at 37°C?
A4: At 37°C, the degradation of this compound in culture media can be significant. For instance, in 7H9 broth and Löwenstein-Jensen medium, almost 50% of Rifampicin degraded after one week of storage at 37°C.[3] While specific data for DMEM and RPMI-1640 is limited, similar degradation kinetics should be anticipated. Therefore, it is crucial to prepare media fresh or account for this degradation in long-term cell culture experiments.
Q5: Can the type of culture medium affect this compound's stability?
A5: Yes, the composition of the culture medium can impact this compound's stability. Buffering systems, pH, and the presence of certain components can influence the degradation rate. For example, phosphate buffers have been shown to accelerate the degradation of Rifampicin compared to acetate or borate buffers.
Q6: Are there any known interactions with other compounds that affect this compound's stability?
A6: Yes, for example, the presence of isoniazid can accelerate the degradation of Rifampicin in acidic conditions.[4][5] When using this compound in combination with other drugs, it is important to consider potential interactions that may affect its stability.
Data on this compound (Rifampicin) Stability
The following tables summarize quantitative data on the stability of Rifampicin under various conditions.
Table 1: Effect of Temperature on Rifampicin Degradation in Culture Media
| Medium | Initial Concentration | Storage Temperature (°C) | Time | Remaining Rifampicin (%) |
| 7H9 Broth | Not specified | 37 | 1 week | ~50% |
| Löwenstein-Jensen | Not specified | 37 | 1 week | ~50% |
| 7H9 Broth | Not specified | 4 | 4 months | ~50% |
| Löwenstein-Jensen | Not specified | 4 | 4 months | ~50% |
| 7H9 Broth | Not specified | 37 | 3 weeks | Not detectable |
| Löwenstein-Jensen | Not specified | 37 | 6 weeks | Not detectable |
Data extracted from a study on Rifampin stability in mycobacterial culture media.[3]
Table 2: Effect of pH on Rifampicin Stability
| pH | Conditions | Stability |
| < 4.0 | Highly Acidic | Unstable, rapid degradation.[6] |
| 4.0 | Acidic | Reported to have maximum stability in some studies.[6] |
| 6.0 - 7.0 | Neutral | Generally considered the most stable pH range.[1] |
| > 8.0 | Alkaline | Prone to degradation. |
Table 3: Stability of Rifampicin Stock Solutions
| Solvent | Concentration | Storage Temperature (°C) | Duration | Stability |
| DMSO, DMF | 40 mg/L | 4 or -20 | 3 months | Stable |
| Methanol | 40 mg/L | 4 or -20 | 3 months | ~22.3% degradation compared to DMSO/DMF upon preparation. |
Data based on a study monitoring Rifampin stock solutions.[3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol provides a general method for preparing a this compound solution for use in cell culture, with considerations for enhancing its stability.
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile, light-protected container.
-
Dissolve the powder in an appropriate volume of sterile DMSO or methanol to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Solution in Culture Medium:
-
Thaw a single aliquot of the this compound stock solution.
-
Warm the desired culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
While gently vortexing the culture medium, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
-
Verify the pH of the final medium and adjust if necessary.
-
Use the freshly prepared this compound-containing medium immediately.
-
Protocol 2: General Stability Testing of this compound in a Liquid Medium
This protocol outlines a general workflow for assessing the stability of this compound in a specific culture medium.
-
Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the liquid medium to be tested (e.g., RPMI-1640 + 10% FBS).
-
Spike the medium with the this compound stock solution to a known final concentration.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, light-protected tubes.
-
Incubate the tubes under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Prepare a control sample stored at -20°C or -80°C, where degradation is minimal.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubated samples.
-
Immediately freeze the collected samples at -80°C to halt further degradation until analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining active this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the concentrations at different time points to the initial concentration (time 0) and the control sample to determine the degradation rate and half-life.
-
Visualizations
References
- 1. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mathematical Model for Growth and Rifampicin-Dependent Killing Kinetics of Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media [mdpi.com]
- 4. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 5. Characterization of the this compound-Degrading Monooxygenase From this compound Producers Implicating Its Involvement in Saliniketal Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Rifamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Rifamycin derivatives.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: My this compound derivative shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay.
Potential Causes:
-
High Efflux Ratio: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively transport the compound out of the cell.[1]
-
Low Lipophilicity: The compound may be too polar to passively diffuse across the cell membrane. The unique and complex cell wall of certain bacteria, like mycobacteria, also presents a significant permeability barrier.[2][3]
-
Low Aqueous Solubility: Poor solubility can limit the concentration of the compound available for absorption.
-
Molecular Size and Rigidity: Large and inflexible molecules may have difficulty crossing the cell membrane.
-
Experimental Error: Issues with the Caco-2 monolayer integrity, incorrect buffer pH, or errors in the analytical method can lead to inaccurate results.
Troubleshooting Steps:
-
Determine the Efflux Ratio:
-
Perform a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 suggests active efflux.[4]
-
If efflux is confirmed, repeat the assay with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.[1]
-
-
Assess Physicochemical Properties:
-
Review the compound's LogP or LogD values. If they are low, consider chemical modifications to increase lipophilicity.
-
Measure the aqueous solubility at the relevant pH. If it's low, formulation strategies may be necessary.
-
-
Implement Permeability Enhancement Strategies:
-
Chemical Modification:
-
Prodrug Approach: Synthesize more lipophilic prodrugs, such as N-alkyl esters, that can cross the membrane and then be cleaved to release the active drug inside the cell.[5]
-
Structural Modifications: Consider modifications at the C-3 and C-4 positions of the naphthalene ring, which have historically improved oral bioavailability.[6] Modifications at the C25 position can also enhance activity.[7][8]
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Formulate the derivative into nanoparticles (e.g., PLGA-based) to improve solubility, protect it from degradation, and facilitate cellular uptake.[9][10]
-
Amorphous Solid Dispersions (ASDs): For compounds that are also P-gp substrates, ASDs can increase the amorphous solubility, leading to supersaturation that can saturate the efflux transporters and improve net permeability.[11]
-
-
-
Verify Experimental Setup:
-
Confirm the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Ensure the pH of the donor and receiver buffers is appropriate for your compound and the assay.
-
Issue 2: My this compound derivative is potent in enzymatic assays but shows poor activity against whole bacterial cells, especially Gram-negative bacteria or Mycobacteria.
Potential Causes:
-
Bacterial Outer Membrane Barrier: The outer membrane of Gram-negative bacteria and the complex, lipid-rich cell wall of Mycobacteria are significant barriers to drug entry.[7]
-
Bacterial Efflux Pumps: The compound may be actively pumped out of the bacterium.
-
Conformational Rigidity: The molecule may lack the necessary conformational flexibility to adapt to the bacterial membrane environment.[12]
Troubleshooting Steps:
-
Evaluate Bacterial Permeability Directly:
-
Investigate Bacterial Efflux:
-
Test the compound's activity in the presence of a broad-spectrum efflux pump inhibitor (EPI). An increase in potency suggests the compound is an efflux pump substrate.
-
-
Modify the Chemical Structure:
-
Increase Amphiphilicity: Introduce both hydrophobic and hydrophilic moieties to improve interaction with and passage through the complex bacterial cell wall.
-
Enhance Conformational Flexibility: Modifications to the ansa-bridge that allow for an equilibrium between "open" (hydrophilic) and "closed" (lipophilic) conformers can improve adaptation to the bacterial cell membrane.[12]
-
-
Co-administration with a Permeabilizer:
-
In an experimental setting, consider co-administering the this compound derivative with a compound known to permeabilize the bacterial outer membrane.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that limit the cell permeability of this compound derivatives?
A1: The main barriers are:
-
The low permeability of the bacterial outer membrane , particularly in Mycobacteria, which have a complex, waxy cell envelope.[7]
-
Active efflux pumps that recognize and expel the drugs from both bacterial and mammalian cells.[7]
-
Physicochemical properties of the derivatives themselves, such as high polarity (low lipophilicity) or poor solubility.
Q2: What are the most promising chemical modification strategies to improve the permeability of this compound derivatives?
A2: Key strategies include:
-
Modifications at the C-3 and C-4 positions of the naphthalene core have historically been successful in improving pharmacological properties, including oral bioavailability, as seen in the development of rifampicin from this compound SV.[6]
-
Addition of large groups at the C25 position can help overcome resistance mechanisms like ADP-ribosylation and improve activity.[7][8]
-
Creating prodrugs by adding lipophilic moieties can enhance passive diffusion across cell membranes.[5]
Q3: How can formulation strategies help overcome poor permeability?
A3: Formulation approaches can significantly enhance the delivery of this compound derivatives:
-
Nanoparticle-based delivery systems can encapsulate the drug, improving its solubility and stability, and facilitate its transport across cell membranes.[15][16][17] They can also be designed for targeted delivery.[10]
-
Amorphous Solid Dispersions (ASDs) can increase the aqueous concentration of poorly soluble drugs to a supersaturated state. This high concentration can overcome low permeability, in part by saturating efflux transporters.[11]
Q4: Which in vitro models are best for assessing the permeability of this compound derivatives?
A4:
-
The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption and identifying substrates of major efflux transporters.[1][18][19]
-
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based method useful for assessing passive transcellular permeability.[1][11]
-
For assessing permeability across the bacterial cell wall, specific assays like the NPN uptake assay are more appropriate.[13]
Q5: What is a good starting point for interpreting Caco-2 permeability data?
A5: A common classification is:
-
High Permeability: Papp > 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 0.1-1.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 0.1 x 10⁻⁶ cm/s An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 is a strong indicator of active efflux.[4]
Data Presentation
Table 1: Permeability Classification Based on Caco-2 Assay Results
| Permeability Class | Apparent Permeability (Papp) (cm/s) | Expected Human Absorption | Reference Compounds |
| High | > 1 x 10⁻⁶ | > 85% | Antipyrine |
| Moderate | 0.1 - 1.0 x 10⁻⁶ | 50-84% | - |
| Low | < 0.1 x 10⁻⁶ | < 50% | Atenolol |
Data compiled from multiple sources.[4][18]
Table 2: Impact of Formulation on this compound Permeability (Illustrative)
| Compound | Formulation | Permeability Assay | Key Finding |
| Rifaximin | Crystalline | PAMPA & In vivo (Rat SPIP) | Low solubility and low permeability |
| Rifaximin | Amorphous Solid Dispersion (ASD) | PAMPA & In vivo (Rat SPIP) | Increased supersaturation led to increased apparent permeability by saturating P-gp efflux.[11] |
| Rifampicin | Free Drug | In vitro (infected macrophages) | Standard efficacy |
| Rifampicin | Nanocarrier (NC) with prodrug | In vitro (infected macrophages) | Rapid intracellular delivery and sustained release.[9] |
| Rifapentine | Free Drug | In vitro (infected macrophages) | Standard efficacy |
| Rifapentine | Mannosamine-engineered Nanoparticles | In vitro (infected macrophages) | Enhanced targeted delivery to macrophages.[10] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a this compound derivative.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable supports in multi-well plates for 18-22 days to allow for differentiation and formation of a confluent monolayer.[4]
-
Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) values.
-
-
Permeability Measurement (A -> B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (A) compartment.[1]
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At the end of the incubation, take samples from both the A and B compartments.
-
-
Permeability Measurement (B -> A):
-
Repeat the process, but add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment.
-
-
Sample Analysis:
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a this compound derivative.
Methodology:
-
Membrane Preparation:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
-
Assay Setup:
-
The system consists of a donor plate and an acceptor plate. The filter plate with the artificial membrane sits on top of the acceptor plate.
-
Add the test compound dissolved in a suitable buffer to the wells of the donor plate.
-
Fill the wells of the acceptor plate with a matching buffer.
-
-
Incubation:
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified time (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculations:
-
Calculate the effective permeability (Pe) in cm/s. The calculation is similar to the Papp calculation in the Caco-2 assay but does not account for active transport.
-
Visualizations
Caption: Strategies to overcome poor cell permeability.
References
- 1. enamine.net [enamine.net]
- 2. Permeability Barrier to Rifampin in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 6. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C25-modified this compound derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitubercular Nanocarrier Combination Therapy: Formulation Strategies and in Vitro Efficacy for Rifampicin and SQ641 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages: Advancing Targeted Therapy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantageous Solubility-Permeability Interplay When Using Amorphous Solid Dispersion (ASD) Formulation for the BCS Class IV P-gp Substrate Rifaximin: Simultaneous Increase of Both the Solubility and the Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific Interactions between this compound Antibiotics and Water Influencing Ability To Overcome Natural Cell Barriers and the Range of Antibacterial Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle-Based Rifampicin Delivery System Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Rifamycin concentration to minimize cytotoxicity in host cells
Technical Support Center: Rifamycin Concentration Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of this compound and its derivatives to achieve desired antibacterial efficacy while minimizing cytotoxicity in host cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound antibiotics?
Rifamycins are a class of antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2] They bind to the β-subunit of the bacterial RNAP, which obstructs the path of the elongating RNA molecule, effectively halting the transcription process after only 2-3 nucleotides have been added.[1] This action prevents the synthesis of essential bacterial proteins, leading to cell death or inhibition of growth.[1][3] A key advantage of Rifamycins is their selectivity for bacterial RNAP; eukaryotic RNA polymerases have a significantly lower affinity for these antibiotics, making them 100 to 10,000 times less sensitive.[1]
Q2: Why is it critical to optimize this compound concentration in host cell experiments?
Optimizing this compound concentration is crucial to balance its antibacterial efficacy with its potential toxicity to host (e.g., mammalian) cells. While highly effective against bacteria, high concentrations of this compound can induce cytotoxicity in host cells through various mechanisms, including the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[4] An improperly high concentration can lead to compromised host cell viability, confounding experimental results and misrepresenting the therapeutic potential of the compound.[4][5] Conversely, a concentration that is too low may not be sufficient to inhibit bacterial growth, rendering the treatment ineffective. Therefore, identifying the therapeutic window—the concentration range that is effective against the pathogen but safe for the host cells—is a fundamental step in preclinical research.
Q3: What are the common methods to assess this compound-induced cytotoxicity?
Several well-established assays are used to measure cytotoxicity. It is often recommended to use multiple assays that measure different cellular endpoints to get a comprehensive understanding of the cytotoxic effects.[6] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8] The amount of formazan is proportional to the number of viable cells.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures membrane integrity.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[4]
-
TTC Assay: Similar to the MTT assay, the 2,3,5-triphenyltetrazolium chloride (TTC) colorimetric method assesses cell viability based on the ability of live cells to reduce TTC into an insoluble red formazan.[8]
-
7-AAD Staining: 7-Aminoactinomycin D (7-AAD) is a fluorescent nuclear dye used with flow cytometry to identify non-viable cells.[4] It cannot pass through intact cell membranes, so it only stains the nuclei of cells with compromised membrane integrity.[4]
-
TUNEL Assay: This method is used to detect apoptotic cells by identifying DNA fragmentation.[8]
Q4: What are the initial steps to determine the optimal this compound concentration?
The first step is to establish a dose-response curve for both the target bacteria and the host cells.
-
Determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of this compound that prevents the visible growth of a specific bacterium.[1][7] It establishes the baseline for antibacterial efficacy.
-
Determine the 50% Cytotoxic Concentration (CC50) or IC50: This is the concentration of this compound that causes a 50% reduction in the viability of the host cells.[7] This is typically determined using a cytotoxicity assay like the MTT assay.
-
Calculate the Selectivity Index (SI): The SI is calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity, meaning the drug is more toxic to the bacteria than to the host cells. This index is a critical parameter for evaluating the therapeutic potential of the compound.
Troubleshooting Guide
Issue 1: I'm observing high cytotoxicity even at concentrations close to the MIC. What should I do?
If you encounter higher-than-expected cytotoxicity, consider the following troubleshooting steps:[6]
-
Verify Drug Concentration and Purity: Double-check the calculations for your stock solution and serial dilutions. Ensure the this compound compound is pure and not degraded.
-
Check Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can be toxic at certain concentrations. Run a vehicle control experiment to ensure that the observed cytotoxicity is not due to the solvent.[9]
-
Assess Cell Line Sensitivity: Different cell lines have varying sensitivities. For instance, studies have shown that at 200 µg/mL of Rifampicin, cell viability can drop below 70% in keratinocytes and fibroblasts after 48-72 hours.[8] Consider using a less sensitive cell line or primary cells if appropriate for your experimental model.
-
Reduce Incubation Time: Cytotoxicity is often time-dependent.[8] Try reducing the exposure time of the host cells to this compound to see if viability improves while still allowing for sufficient antibacterial action.
-
Consider Synergistic Effects: Rifamycins can be used in combination with other antibiotics. This can sometimes allow for a lower, less toxic concentration of this compound to be used while maintaining or even enhancing antibacterial efficacy.[9][10]
Issue 2: My cell viability results are inconsistent between experiments. What are the potential causes?
Inconsistency in cytotoxicity data can stem from several factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Over-passaged cells can have altered sensitivity to drugs. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.[5]
-
Inconsistent Seeding Density: Make sure to seed the same number of cells in each well for every experiment. Uneven cell density will lead to variability in assay results.
-
Incubator Conditions: Fluctuations in CO2 levels, temperature, and humidity can stress cells and affect their response to the drug. Regularly calibrate and monitor your incubator.[6]
-
Assay-Specific Variability: Ensure thorough mixing when adding reagents (e.g., MTT, LDH substrate) and complete solubilization of formazan crystals in the MTT assay.[9] Pipetting errors can also contribute to variability.
Issue 3: My cytotoxicity assay data (e.g., MTT) doesn't match the cell morphology I see under the microscope. Why?
This discrepancy can occur because different assays measure different aspects of cell death.[6]
-
Metabolic vs. Membrane Integrity: An MTT assay measures metabolic activity, which may decline before the cell membrane is compromised. Therefore, you might see a drop in the MTT signal while the cells still appear morphologically intact (i.e., not yet lysed). An LDH assay, which measures membrane integrity, might show lower cytotoxicity at the same time point.[4]
-
Apoptosis vs. Necrosis: Some assays are better at detecting specific cell death pathways. For example, if this compound induces apoptosis, you might observe cell shrinkage and blebbing morphologically, but LDH release (a marker of necrosis) could be low in the early stages.
-
Solution: Use multiple cytotoxicity assays that measure different cellular events (e.g., metabolic activity, membrane integrity, and apoptosis) to build a more complete picture of the cytotoxic mechanism.[6]
Data Presentation
Table 1: Example Cytotoxicity Data for Rifampicin in Various Host Cell Lines (Note: These values are compiled from different studies and should serve as a reference. Researchers must determine cytotoxicity in their specific experimental system.)
| Cell Line | Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) | Citation |
| Primary Keratinocytes | 100 | 72 | < 52% | [8] |
| Primary Keratinocytes | 200 | 48 | ~27% | [8] |
| Primary Fibroblasts | 200 | 72 | ~54% | [8] |
| HaCaT (Immortalized Keratinocytes) | 200 | 72 | ~39% | [8] |
| 3T3 (Immortalized Fibroblasts) | 200 | 72 | ~28% | [8] |
| HepG2 (Hepatocellular Carcinoma) | 50 µM (~60.7 µg/mL) | 24 | No significant cytotoxicity | [8] |
| A549 (Lung Epithelial Cells) | 512 | 24 | ~99% | [11] |
| A549 (Lung Epithelial Cells) | 1024 | 24 | ~81% | [11] |
| THP-1 (Monocytes) | < 50 µM | N/A | Non-toxic | [12] |
| THP-1 (Monocytes) | 50 µM | N/A | Toxic | [12] |
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Well-established, sensitive, high-throughput | Indirect measure of viability, can be affected by metabolic changes |
| LDH | Measurement of released cytosolic enzyme | Cell membrane integrity (necrosis) | Simple, reliable, reflects irreversible cell death | Less sensitive for early apoptosis, released LDH has a limited half-life |
| 7-AAD | Fluorescent DNA intercalator | Cell membrane integrity | Specific for dead cells, suitable for flow cytometry, allows for multi-parameter analysis | Requires specialized equipment (flow cytometer) |
| TUNEL | Labels DNA strand breaks | DNA fragmentation (apoptosis) | Specific for late-stage apoptosis, can be used in tissue sections | Can also label necrotic cells, technically more demanding |
Experimental Protocols
Protocol 1: Assessing Host Cell Cytotoxicity using the MTT Assay
This protocol is adapted from established methodologies for assessing the toxicity of compounds in mammalian cells.[7][9]
Materials:
-
Mammalian cell line (e.g., HepG2, A549, HaCaT)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare two-fold serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions. Include wells for a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.[6]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
Caption: Simplified overview of this compound's dual effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The Enzymes of the this compound Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Nanoscaled Discovery of a Shunt this compound from Salinispora arenicola Using a Three-Color GFP-Tagged Staphylococcus aureus Macrophage Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Rifamycin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Rifamycin susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Troubleshooting
Q1: My this compound susceptibility test results are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in this compound susceptibility testing can stem from several factors. Key areas to investigate include the preparation of the bacterial inoculum, the quality and composition of the testing medium, the stability and storage of the this compound antibiotic, incubation conditions, and the final reading and interpretation of the results. To minimize variability, it is crucial to adhere to standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Q2: My quality control (QC) strain is showing results that are out of the acceptable range. What should I do?
A2: If your QC results are outside the established acceptable ranges, all susceptibility test results obtained since the last valid QC test must be considered invalid. Before proceeding, you must investigate and rectify the source of the error. A systematic review of all potential error sources is necessary, including inoculum preparation, media quality, the integrity of the antibiotic disks or solutions, and incubation conditions. Re-testing of the QC strain and any affected isolates is required after corrective actions have been taken.[1]
Inoculum-Related Issues
Q3: Can the density of the bacterial inoculum affect my this compound MIC values?
A3: Yes, the inoculum size can significantly impact the Minimum Inhibitory Concentration (MIC) values, a phenomenon known as the "inoculum effect."[2][3] For many bacteria, a higher inoculum density can lead to a higher MIC value. It is critical to standardize the inoculum to a 0.5 McFarland standard to ensure reproducibility.[4]
Q4: My bacterial suspension has clumps. How will this affect my results?
A4: The presence of clumps in the bacterial inoculum can lead to an uneven distribution of bacteria on the agar surface or in the broth. This can result in inconsistent and inaccurate readings, such as uneven zones of inhibition in disk diffusion or variable growth in broth microdilution wells. Ensure your bacterial suspension is homogenous and free of clumps before use.
Media and Reagent-Related Issues
Q5: I am observing hazy growth or indistinct zone edges in my disk diffusion assay. What could be the cause?
A5: Hazy growth or poorly defined zone edges can be caused by several factors related to the agar medium. The pH of the Mueller-Hinton agar should be between 7.2 and 7.4 at room temperature.[5] An incorrect pH can affect the activity of this compound. Additionally, the agar depth should be uniform (approximately 4 mm) to ensure consistent diffusion of the antibiotic.[5]
Q6: How stable is this compound in different solvents and media, and how can this affect my results?
A6: Rifampicin (a common this compound) is unstable in acidic solutions and is most stable around pH 4.0.[6] Its degradation is more rapid in solutions with lower drug concentrations.[6] In commonly used media like 7H9 broth and Löwenstein-Jensen (L-J) medium, Rifampicin can degrade significantly, with almost 50% decay after one week of storage at 37°C.[7] The choice of solvent for the stock solution is also critical; for instance, using methanol can result in significant degradation compared to DMSO or DMF.[7] It is recommended to prepare fresh solutions and media containing this compound for each experiment to ensure accurate results.
Method-Specific Troubleshooting
Q7: In my broth microdilution assay, I see growth in the sterility control well. What does this mean?
A7: Growth in the sterility control well (broth without inoculum) indicates contamination of the growth medium or the microtiter plate.[1] If this occurs, the results of the entire plate are invalid and the experiment must be repeated with sterile reagents and aseptic technique.
Q8: The zones of inhibition in my disk diffusion assay are too large or too small for my QC strain.
A8: This can be due to several factors. If the zones are too large, the inoculum may have been too light, or the antibiotic disks may have a higher potency than specified. If the zones are too small, the inoculum may have been too heavy, the antibiotic may have degraded, or the agar depth may be too thick. Always ensure that the inoculum is standardized, the disks are stored correctly and are not expired, and the agar plates are prepared according to standard protocols.[1]
Data Presentation
Table 1: Factors Influencing this compound Susceptibility Test Outcomes
| Parameter | Potential Issue | Impact on Results | Recommended Action |
| Inoculum Density | Too high or too low | Inaccurate MIC values and zone diameters[2][3] | Standardize to 0.5 McFarland turbidity[4] |
| Media pH | Outside the range of 7.2-7.4 for Mueller-Hinton Agar | Altered antibiotic activity leading to incorrect results[5] | Verify the pH of each new batch of media |
| Agar Depth | Non-uniform or incorrect depth | Inconsistent antibiotic diffusion affecting zone sizes[5] | Ensure a uniform agar depth of approximately 4 mm |
| This compound Stability | Degradation in stock solutions or media | Falsely high MICs or smaller zone diameters[7] | Prepare fresh solutions and media for each experiment |
| Incubation Temperature | Fluctuation or incorrect temperature | Altered bacterial growth rate and antibiotic activity | Incubate at 35 ± 2°C[8] |
| Incubation Atmosphere | Presence of CO2 | Decreased pH of the media, affecting results[8] | Incubate in ambient air unless specified for the organism |
Table 2: Rifampicin Stability in Different Solvents and Media
| Solvent/Medium | Storage Temperature | Stability/Degradation | Reference |
| Methanol (Stock Solution) | Freshly Prepared | ~22.3% degradation compared to DMF/DMSO | [7] |
| DMF/DMSO (Stock Solution) | 4°C or -20°C | Stable for at least 3 months | [7] |
| 7H9 Broth | 37°C | ~50% decay after 1 week | [7] |
| Löwenstein-Jensen Medium | 37°C | ~50% decay after 1 week | [7] |
| 7H9 Broth | 4°C | ~50% decomposition after 4 months | [7] |
| Löwenstein-Jensen Medium | 4°C | ~50% decomposition after 4 months | [7] |
| Acidic Medium (pH 1.2) | 37°C (12 hours) | 4.44% degradation (in the presence of isoniazid microspheres) | [9] |
Experimental Protocols
1. Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add an appropriate volume of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.
-
Leave one well with no antibiotic as a growth control and one well with no bacteria as a sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
Seal the plates to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control should show turbidity, and the sterility control should remain clear.
2. Agar Dilution Method (Based on CLSI and EUCAST Guidelines)
This method also determines the MIC of this compound.
-
Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton Agar plates, each containing a different concentration of this compound.
-
To molten and cooled agar (45-50°C), add the appropriate volume of this compound stock solution to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes to a uniform depth of 4 mm and allow it to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
3. Disk Diffusion Method (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess susceptibility.
-
Preparation of Inoculum and Plate:
-
Application of Disks:
-
Aseptically apply this compound-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]
-
Reading and Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established breakpoints from CLSI or EUCAST.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound susceptibility testing results.
Caption: Mechanism of action of this compound and the primary pathway of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions in the chemical synthesis of complex Rifamycin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex Rifamycin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of complex this compound analogs?
A1: Researchers often face challenges such as low reaction yields, the formation of multiple byproducts, and difficulties in the purification of the final compounds. The complex and sensitive nature of the this compound scaffold makes it susceptible to degradation and side reactions under various conditions. Key hotspots for issues include the modification of the ansa chain and substitutions at the C3 and C4 positions of the naphthoquinone core.
Q2: How critical is pH control during the synthesis of this compound analogs?
A2: pH control is absolutely critical. For instance, in the synthesis of Rifampicin from this compound S, maintaining a moderately acidic pH (5-7) is crucial to prevent the formation of byproducts and degradation of the desired product.[1][2] The use of organic acids like acetic or oxalic acid helps to increase the reaction speed and limit the formation of impurities such as this compound SV.[1]
Q3: What are some common impurities that can arise during the synthesis of Rifampicin?
A3: Common impurities include unreacted starting materials like this compound S, the intermediate 3-formylthis compound SV, and side-products such as this compound SV and quinone derivatives.[3][4] The formation of these impurities can significantly complicate the purification process and reduce the overall yield and purity of the final product.
Q4: What are the recommended analytical techniques for monitoring the progress of this compound analog synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the reaction progress, allowing for the quantification of starting materials, intermediates, and products. Thin Layer Chromatography (TLC) is also a valuable technique for rapid, qualitative assessment of the reaction mixture. For structural confirmation of the final products and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guides
Problem 1: Low Yield in the Conversion of this compound S to Rifampicin
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Incomplete initial reaction | Ensure complete conversion of this compound S to the intermediate oxazino derivative. Monitor the reaction progress using TLC until the starting material spot disappears.[1] |
| Suboptimal pH | Carefully control the pH of the reaction mixture to be between 5 and 7 during the addition of 1-amino-4-methylpiperazine. Use acetic or oxalic acid to adjust the pH.[1][2] |
| Side reactions and degradation | Avoid excessively high temperatures and prolonged reaction times. The reaction to form Rifampicin is typically completed within 20 to 60 minutes at a temperature of 40°C to 50°C.[2] |
| Inefficient work-up and extraction | After the reaction, dilute the mixture with a slightly acidic aqueous solution (e.g., 2% acetic acid) before extracting with an organic solvent like chloroform to ensure efficient recovery of the product.[2] |
Problem 2: Formation of Multiple Impurities During Synthesis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion |
| Presence of this compound SV as an impurity | The addition of a medium-strength acid, such as oxalic acid, can limit the formation of this compound SV as a byproduct.[1] |
| Degradation of the this compound core | The this compound structure is sensitive to harsh conditions. Use mild reaction conditions whenever possible and minimize exposure to strong acids or bases and high temperatures. |
| Side reactions of intermediates | For multi-step syntheses, consider if intermediates can be used in the subsequent step without isolation to minimize degradation and byproduct formation during purification. |
| Oxidation of the product | During work-up and storage, protect the product from excessive exposure to air and light, which can cause oxidation and the formation of quinone-type impurities. |
Experimental Protocols
Protocol 1: Synthesis of Rifampicin from this compound S
This protocol is a generalized procedure based on common synthetic methods.[1][2]
Materials:
-
This compound S
-
1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine
-
Paraformaldehyde
-
Dimethylformamide (DMF)
-
Acetic acid or Oxalic acid
-
1-amino-4-methylpiperazine
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
Dissolve this compound S in dimethylformamide.
-
Add acetic acid (or oxalic acid), paraformaldehyde, and 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine to the solution with stirring.
-
Heat the reaction mixture to approximately 75°C for about 1 hour, monitoring the reaction by TLC for the disappearance of this compound S.
-
Cool the mixture to 50°C.
-
Add a solution of 1-amino-4-methylpiperazine in DMF, previously acidified to a pH of 5-6 with acetic acid.
-
Stir the reaction at 50°C for about 1 hour, again monitoring by TLC.
-
Upon completion, dilute the reaction mixture with a 2% aqueous solution of acetic acid.
-
Extract the product into chloroform.
-
Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent such as acetone.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Rifampicin Synthesis
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 15 g this compound S | 3.66 g 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 1.29 g paraformaldehyde, 6.68 g 1-amino-4-methylpiperazine | 50 ml DMF, 5 g acetic acid | 75 (step 1), 50 (step 2) | 1 (step 1), 1 (step 2) | Not specified, but described as "high yield" | [2] |
| 70 g this compound S | 17 g 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 6 g paraformaldehyde, 31 g 1-amino-4-methylpiperazine | 250 ml DMF, 24 g acetic acid | 50 | 1 (step 1), 1 (step 2) | 74.5 g (pure) | [5] |
| 2.8 g this compound S | 0.68 g 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, 0.24 g paraformaldehyde, 1.7 g 1-amino-4-methylpiperazine | 10 ml DMF, 0.36 g oxalic acid | 75 (step 1), 50 (step 2) | 1 (step 1), 1 (step 2) | Not specified | [2] |
Visualizations
References
- 1. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 2. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rifamycin-Based Reporter Gene Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Rifamycin-based reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based reporter gene assay and what are its primary applications?
A this compound-based reporter gene assay is a cell-based molecular tool used to study the activation of specific signaling pathways. Rifamycins, such as Rifampicin, are known activators of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the metabolism of foreign compounds (xenobiotics). In this assay, cells are engineered to contain a "reporter gene" (commonly luciferase or Green Fluorescent Protein - GFP) linked to a DNA sequence that PXR binds to. When this compound activates PXR, the receptor binds to this DNA sequence and switches on the reporter gene, producing a measurable signal (light or fluorescence). This allows researchers to screen for compounds that activate or inhibit the PXR pathway, which is crucial for drug metabolism and interaction studies.[1][2][3]
Q2: What are the most common sources of variability in these assays?
Variability in reporter gene assays can arise from multiple sources, broadly categorized as biological, technical, and instrumental.[4][5]
-
Biological Variability: Inherent differences in cell health, passage number, confluency, and metabolic state can lead to inconsistent responses. Genetic variations within cell lines can also contribute.
-
Technical Variability: Pipetting errors, inconsistent cell seeding density, reagent lot-to-lot differences, and variations in incubation times or temperatures are major contributors.[5][6] Edge effects in microplates, caused by uneven temperature and evaporation across the plate, are also a common issue.[7]
-
Instrumental Variability: Fluctuations in the sensitivity of detection instruments (luminometers, fluorometers) and improper instrument settings can introduce variability.[8]
Q3: How can I improve the signal-to-noise ratio in my assay?
A low signal-to-noise ratio can obscure real biological effects. To improve it, consider the following:[9][10][11]
-
Optimize Reporter Construct: Ensure the promoter driving your reporter gene is strong enough for robust expression.
-
Cell Line Selection: Use a cell line known to have a strong response to PXR activation.
-
Reagent Quality: Use high-quality, fresh reagents, especially the luciferase substrate, as its activity can diminish over time.
-
Instrument Settings: Optimize the gain and integration time on your luminometer or fluorometer. A higher gain can amplify weak signals, but be cautious of saturating the detector with strong signals.[8]
-
Microplate Choice: For luminescence assays, use white, opaque plates to maximize light reflection and minimize well-to-well crosstalk. For fluorescence, black plates are preferred to reduce background.[12][13]
Q4: What controls are essential for a reliable this compound-based reporter assay?
Proper controls are critical for data interpretation and quality control.
-
Negative (Untreated) Control: Cells treated with vehicle (e.g., DMSO) only. This establishes the baseline reporter activity.
-
Positive Control: Cells treated with a known PXR agonist, like Rifampicin at a saturating concentration. This confirms that the assay system is responsive.
-
Transfection Control: A separate reporter plasmid driven by a strong, constitutive promoter (e.g., CMV) can be co-transfected to normalize for variations in transfection efficiency.
-
Cell Viability Control: A parallel assay to measure cell viability (e.g., MTT or resazurin assay) ensures that the test compounds are not affecting the reporter signal through cytotoxicity.
Troubleshooting Guide
Problem: High Well-to-Well Variability (High Coefficient of Variation - CV)
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Inconsistent Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use calibrated multichannel pipettes or automated dispensers for plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[5] |
| Edge Effects | To mitigate evaporation and temperature gradients, fill the outer wells of the plate with sterile water or media and do not use them for experimental samples.[7] Ensure proper sealing of plates during incubation. |
| Incomplete Reagent Mixing | After adding reagents (e.g., lysis buffer, luciferase substrate), mix the plate gently on an orbital shaker for a few minutes to ensure complete and uniform reaction in each well. |
Problem: Low or No Signal from Positive Control
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Inefficient Transfection | Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure cells are at the optimal confluency for transfection (typically 70-90%). |
| Degraded Reagents | Prepare fresh lysis buffers and luciferase substrates. Luciferin, a key component of luciferase assays, is light-sensitive and should be stored protected from light. Aliquot and store reagents at the recommended temperature. |
| Incorrect Instrument Settings | Ensure you are using the correct filters and settings for your specific reporter (e.g., luminescence vs. fluorescence). Check that the instrument's detector is functioning correctly.[14] |
| Cell Line Issues | Confirm that the cell line expresses PXR and other necessary cofactors. Cell lines can lose responsiveness over many passages; it is recommended to use cells from a low-passage, validated stock. |
Problem: High Background Signal in Negative Control Wells
Possible Causes & Solutions
| Cause | Recommended Solution |
|---|---|
| Promoter "Leakiness" | The reporter construct may have some basal transcriptional activity. If high, this may require re-cloning with a promoter that has a tighter regulation. |
| Autofluorescence/Autoluminescence | Phenol red in cell culture media can cause autofluorescence. For fluorescence-based assays, consider using phenol red-free media during the final incubation and reading steps.[8] Some test compounds may also be inherently fluorescent or luminescent. |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Incorrect Plate Type | Using clear or black plates for luminescence assays can result in high background due to light transmission between wells (crosstalk). Always use solid white plates for luminescence.[13] |
Key Experimental Protocols
Standard Protocol for this compound-PXR Luciferase Reporter Assay
-
Cell Seeding: Seed a PXR-responsive cell line (e.g., HepG2 or LS180 cells) stably or transiently transfected with a PXR-responsive firefly luciferase reporter construct into a white, 96-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (positive control) and test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 18-24 hours.
-
Cell Lysis: Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 20-50 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Signal Detection: Add 50-100 µL of luciferase assay reagent (containing luciferin) to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The integration time should be optimized to ensure the signal is within the linear range of the instrument.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability data. Calculate the fold change in signal relative to the vehicle-treated negative control.
Quantitative Data Summary
Table 1: Common Sources of Variability and Their Estimated Impact
| Source of Variability | Typical Impact on CV (%) | Mitigation Strategy |
|---|---|---|
| Pipetting Error | 5 - 15% | Use of calibrated multichannel pipettes or automation.[6] |
| Inconsistent Cell Seeding | 10 - 20% | Proper cell suspension and automated cell plating. |
| Edge Effects | 5 - 25% | Avoid using outer wells; use plate seals.[7] |
| Reagent Lot Variation | 2 - 10% | Validate new reagent lots against the previous lot. |
| Incubation Time/Temp | 5 - 15% | Use calibrated incubators; ensure consistent timing.[4] |
Table 2: Example Assay Performance Metrics
| Assay Parameter | Acceptable Range | Target for Optimization |
|---|---|---|
| Z'-factor | > 0.5 | > 0.7 |
| Signal-to-Background Ratio | > 5 | > 10 |
| Positive Control CV (%) | < 20% | < 10% |
| Negative Control CV (%) | < 20% | < 10% |
Diagrams
Caption: Signaling pathway of a this compound-based PXR reporter gene assay.
Caption: Standard experimental workflow for a reporter gene assay.
Caption: Troubleshooting decision tree for high assay variability.
References
- 1. Mechanism of rifampicin and pregnane X receptor inhibition of human cholesterol 7 alpha-hydroxylase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. enzyscreen.com [enzyscreen.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00812D [pubs.rsc.org]
- 11. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 12. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
degradation pathways of Rifamycin under different pH and temperature conditions
Technical Support Center: Rifamycin Stability and Degradation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving this compound and its derivatives, focusing on degradation pathways under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound degradation is highly dependent on the chemical environment, particularly pH. The two main non-enzymatic degradation pathways are:
-
Acid-Catalyzed Hydrolysis: In acidic environments (pH < 4), this compound, particularly the commonly used Rifampicin, undergoes hydrolysis. This reaction cleaves the ansa-chain, yielding 3-formyl this compound SV (3-FRSV) and 1-amino-4-methylpiperazine.[1][2][3] 3-FRSV is a poorly absorbed compound, which can impact bioavailability in oral formulations.[1]
-
Oxidation in Alkaline Conditions: In neutral to alkaline solutions, this compound is susceptible to oxidation. The hydroquinone moiety of the molecule is oxidized to a quinone structure, forming this compound Quinone (e.g., Rifampicin Quinone).[3][4] This process is often referred to as autoxidation and can be accelerated by atmospheric oxygen.[5]
Q2: How do pH and temperature critically influence this compound stability in solutions?
A2: Both pH and temperature are critical factors.
-
pH: this compound exhibits maximum stability in a slightly acidic to neutral pH range, generally between 4.0 and 7.0.[6][7] It is highly unstable in strongly acidic solutions (pH < 3) due to rapid hydrolysis.[6]
-
Temperature: Increased temperatures significantly accelerate the rate of degradation.[8] For instance, in 7H9 broth and Löwenstein-Jensen (L-J) medium, nearly 50% of Rifampin degraded after just one week of storage at 37°C.[9] Conversely, storing solutions at refrigerated (4°C) or frozen (-20°C) temperatures preserves stability for longer periods.[9]
Q3: Which buffer systems are recommended for preparing this compound solutions?
A3: The choice of buffer can dramatically affect stability. Acetate, phosphate, and chloroacetate buffers have been shown to accelerate Rifampicin degradation.[6] Formate buffer has been observed to have a minimal adverse effect.[7] For general experimental use, an acetate buffer at a pH of around 5.0, combined with an antioxidant, is a common choice for creating a relatively stable working solution.[7]
Q4: My this compound solution changed color from orange to dark red/brown. What does this signify?
A4: A color change to a darker red or brown is a visual indicator of degradation.[7] This is often due to the formation of oxidation products, such as this compound Quinone, or other complex degradation products. If you observe a color change, it is highly recommended to prepare a fresh solution to ensure the integrity of your experimental results.
Q5: What is the best way to prepare and store a this compound stock solution?
A5: this compound is sparingly soluble in water.[3] For a stock solution, dissolve the this compound powder in an organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[7][9] Methanol is less ideal as it can contribute to degradation.[9] Stock solutions should be aliquoted into single-use, light-protected vials and stored at -20°C or below for long-term stability. This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.[7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution during storage or upon dilution. | 1. The concentration exceeds this compound's solubility limit in the aqueous buffer.[7]2. Temperature changes affecting solubility. | 1. Ensure the final concentration is below the solubility limit for your specific conditions.2. When diluting a concentrated stock, add the stock solution to the buffer slowly while vortexing to facilitate mixing.[7]3. Consider a minor adjustment to the formulation, such as a different buffer or a co-solvent, if compatible with your experiment. |
| Inconsistent or non-reproducible experimental results. | The active this compound concentration is lower than expected due to degradation during the experiment.[7] | 1. Always use freshly prepared solutions for experiments.[7]2. If experiments involve incubation, run a parallel stability check of your compound under the exact experimental conditions (media, temperature, time).3. Prepare a new stock solution from a fresh vial of solid this compound powder to rule out degradation of the source material. |
| Low or no antimicrobial activity observed. | Significant degradation of this compound into inactive products like this compound Quinone or 3-formyl this compound SV. | 1. Verify the pH and storage conditions of your solution. Adjust to the optimal stability range (pH 4-7).2. Add an antioxidant like ascorbic acid to your aqueous preparations to prevent oxidative degradation.[7]3. Confirm the purity and identity of your compound and its degradation products using an analytical method like HPLC or LC-MS. |
Data Presentation: Degradation under Various Conditions
Table 1: Effect of Temperature on Rifampicin Stability in Culture Media (Data adapted from studies on Rifampicin in L-J and 7H9 media)
| Storage Temperature | Time | Approximate Degradation | Reference |
| 37°C | 1 week | ~50% | [9] |
| 37°C | 3 weeks | ~100% (in 7H9 broth) | [9] |
| 37°C | 6 weeks | ~100% (in L-J medium) | [9] |
| 4°C | 4 months | ~50% | [9] |
| 4°C | 6 months | ~62% (in 7H9 broth) | [9] |
| 4°C | 6 months | ~100% (in L-J medium) | [9] |
Table 2: Impact of Heating During L-J Medium Preparation on Rifampicin (Data reflects heating a 40 mg/liter solution at different temperatures for 50 minutes)
| Inspissation Temperature | Approximate Degradation | Reference |
| 75°C | ~21% | [9] |
| 80°C | ~24% | [9] |
| 85°C | ~29% | [9] |
| 90°C | ~35% | [9] |
Table 3: Relative Degradation Rate of Rifampicin in Different Buffers (Data is a qualitative comparison based on studies with 25 µg/mL Rifampicin solutions)
| Buffer Type | Relative Degradation Rate Compared to Unbuffered Solution | Reference |
| Formate | Insignificant adverse effect | [7] |
| Chloroacetate | Accelerates degradation | [6] |
| Phosphate | Accelerates degradation | [6] |
| Acetate | Significantly accelerates degradation | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound
This protocol provides a method for preparing a this compound solution with enhanced stability for use in short-term experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ascorbic acid
-
Sodium acetate
-
Glacial acetic acid
-
Nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 5.0):
-
Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.
-
Adjust the pH to 5.0 by carefully adding glacial acetic acid.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by passing through a 0.22 µm filter.[7]
-
-
Prepare a 10 mg/mL this compound Stock Solution:
-
In a sterile, light-protected tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for long-term use.[7]
-
-
Prepare the Stabilized Working Solution:
-
To the required volume of 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 0.5-1% (w/v) (e.g., 5-10 mg of ascorbic acid per 1 mL of buffer). Ensure it is fully dissolved.
-
Dilute the 10 mg/mL this compound stock solution into the acetate buffer containing ascorbic acid to achieve your desired final working concentration.
-
Use this working solution as fresh as possible, and always protect it from light.
-
Protocol 2: General Workflow for a pH and Temperature Stability Study using HPLC
This protocol outlines the key steps to quantify the degradation of this compound under specific pH and temperature stress conditions.
Materials & Equipment:
-
This compound compound
-
Appropriate buffers for desired pH values (e.g., formate, acetate, phosphate)
-
Calibrated pH meter
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 analytical column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)[10]
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of aqueous buffer solutions at the desired pH values to be tested.
-
Dilute the stock solution into each buffer to a known final concentration (e.g., 25 µg/mL).
-
-
Incubation (Stress Conditions):
-
Divide the solutions for each pH into separate, sealed, light-protected containers.
-
Place the containers in incubators set to the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Time-Point Sampling:
-
At predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by mixing with the HPLC mobile phase or by freezing at -80°C until analysis.[10]
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]
-
Equilibrate the C18 column.
-
Inject a standard solution of undegraded this compound to determine its retention time and peak area.
-
Inject each of the time-point samples.
-
Monitor the chromatogram for the disappearance of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation kinetics.
-
Visualizations
Caption: Primary chemical degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the this compound-Degrading Monooxygenase From this compound Producers Implicating Its Involvement in Saliniketal Biosynthesis [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Rifamycin and Isoniazid Efficacy in Murine Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rifamycin and isoniazid, two cornerstone drugs in tuberculosis (TB) treatment, based on data from murine models. By presenting quantitative data, detailed experimental protocols, and visualizations of mechanistic pathways and experimental workflows, this document aims to be a valuable resource for the scientific community engaged in TB research and drug development.
Quantitative Efficacy Comparison
The following table summarizes the bactericidal activity of this compound (specifically rifampin and its analogs) and isoniazid, alone and in combination, in various murine models of tuberculosis. The data is presented as the mean reduction in bacterial load (log10 CFU) in the lungs of infected mice after a specified duration of treatment.
| Drug Regimen | Mouse Strain | Infection Model | Treatment Duration | Mean Log10 CFU Reduction (Lungs) | Reference |
| Isoniazid (25 mg/kg) | BALB/c | Low-Dose Aerosol | 1 month | Not specified, but effective | [1] |
| Rifampin (10 mg/kg) | BALB/c | Low-Dose Aerosol | 2 weeks | 0.2 | [2] |
| Rifampin (10 mg/kg) | BALB/c | Low-Dose Aerosol | 8 weeks | 2.3 | [2] |
| Isoniazid (6.25 mg/kg) + Rifampin (10 mg/kg) | BALB/c | Aerosol | 8 weeks | > 2.0 (compared to Rifampin alone) | [2] |
| Isoniazid (25 mg/kg) + Rifampin (10 mg/kg) + Pyrazinamide (150 mg/kg) | BALB/c | Cornell Model | 8 weeks | Undetectable CFU | [3] |
| Rifampin (50 mg/kg) + Isoniazid (25 mg/kg) + Pyrazinamide (150 mg/kg) | BALB/c | Cornell Model | 8 weeks | Undetectable CFU (faster clearance than low-dose) | [3] |
| Rifalazil (20 mg/kg) + Isoniazid (25 mg/kg) | CD-1 | Intravenous | 6 weeks | Bacteria cleared from lungs and spleens | [4] |
| Rifalazil (20 mg/kg) + Isoniazid (25 mg/kg) | CD-1 | Intravenous | 12 weeks | Non-culturable in lungs and spleens with no regrowth after 8 weeks | [4] |
| Isoniazid (25 mg/kg) + Rifapentine (25 mg/kg) | C57BL/6 | Low-Dose Aerosol | 5 weeks (once weekly) | Significant clearance in lungs | [][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the experimental conditions under which the comparative efficacy data was generated.
General Murine Model of Tuberculosis Infection
-
Mouse Strains: Commonly used strains include BALB/c, C57BL/6, and C3HeB/FeJ.[1][7] BALB/c and C57BL/6 are immunocompetent strains, while C3HeB/FeJ mice develop caseous necrotic granulomas, which more closely resemble human TB pathology.[8]
-
Infection: Mice are typically infected via a low-dose aerosol exposure using a specialized aerosol generation device.[][6] This method deposits a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain) into the lungs of the animals.[] Intravenous infection is also utilized.[4]
-
Treatment Administration: Drugs are administered orally via gavage, typically 5 days a week.[1] Formulations can vary, with drugs often dissolved in water or a solution of methylcellulose and Tween 80.[6]
-
Assessment of Bacterial Burden: At specified time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are then homogenized, and serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11).[4] Colony-forming units (CFU) are counted after incubation to determine the bacterial load.
Specific Experimental Examples
-
Rifampin and Isoniazid Combination Study: In a study investigating the interaction between isoniazid and rifampin, BALB/c mice were infected with M. tuberculosis via aerosol.[2] Treatment with various doses of isoniazid alone, rifampin alone, and in combination with pyrazinamide was initiated 14 days post-infection. The bactericidal activity was assessed by monitoring lung CFU counts at multiple time points over 20 weeks.[2]
-
Rifalazil and Isoniazid Combination Study: Female CD-1 mice were infected intravenously with M. tuberculosis strain Erdman.[4] Treatment with rifalazil (20 mg/kg) and isoniazid (25 mg/kg) was started one week post-infection and administered 5 days a week for 6 or 12 weeks. The efficacy was determined by culturing lung and spleen homogenates to assess for bacterial clearance and subsequent relapse.[4]
-
High-Dose Rifampin in the Cornell Model: The Cornell model was used to assess the sterilizing activity of a high-dose rifampin regimen.[3] BALB/c mice were infected with M. tuberculosis H37Rv. Three weeks post-infection, treatment commenced with a combination of isoniazid (25 mg/kg), pyrazinamide (150 mg/kg), and either a standard (10 mg/kg) or high dose (50 mg/kg) of rifampin. The rate of bacterial clearance and relapse was monitored over 14 weeks.[3]
Visualizations
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical experimental workflow for assessing the efficacy of anti-tuberculosis drugs in a murine model.
Caption: Experimental workflow for murine TB drug efficacy studies.
Mechanism of Action of this compound and Isoniazid
This diagram outlines the distinct mechanisms by which this compound and isoniazid exert their bactericidal effects on Mycobacterium tuberculosis.
Caption: Mechanisms of action for this compound and Isoniazid.
References
- 1. Rifampin and isoniazid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
comparative analysis of Rifamycin derivatives against Mycobacterium avium complex
For Researchers, Scientists, and Drug Development Professionals
The treatment of infections caused by the Mycobacterium avium complex (MAC) presents a significant clinical challenge, often requiring multi-drug regimens. Rifamycins are a cornerstone of this therapy, but the optimal derivative for use against MAC remains a subject of investigation. This guide provides a comparative analysis of the in vitro activity of key rifamycin derivatives—Rifampin, Rifabutin, Rifapentine, and Rifaximin—against MAC, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Efficacy
The in vitro activity of this compound derivatives is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of four this compound derivatives against clinical MAC isolates, as determined by the broth microdilution method.[1]
| This compound Derivative | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Rifabutin | ≤0.062 - 0.5 | 0.25 - 1 |
| Rifampin | 8 | 16 |
| Rifapentine | 1 | 4 |
| Rifaximin | >64 | >64 |
Data sourced from a study evaluating 311 clinical NTM isolates.[1]
As the data indicates, rifabutin consistently demonstrates the lowest MIC values against MAC, with MIC50 and MIC90 values being 16 to 256 times lower than those of other rifamycins.[1] This suggests a superior in vitro potency of rifabutin against a broad range of clinical MAC isolates. Studies have shown that for rifabutin, 90% of MAC isolates had an MIC of ≤ 0.125 mg/L, while for both rifampin and rifapentine, this value was ≤2.0 mg/L.[2][3]
Interestingly, while in vitro data suggests rifabutin's superiority, some clinical studies and meta-analyses have shown that rifampin-based regimens may have similar or even slightly better treatment success rates in treating MAC infections.[4][5][6][7] This highlights the importance of considering both in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties when selecting a therapeutic agent.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro drug susceptibility testing performed using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[1]
Principle: A standardized suspension of the bacteria is incubated in a microtiter plate containing serial dilutions of the antibiotic. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the bacteria after a specified incubation period.
Detailed Methodology:
-
Inoculum Preparation: A pure culture of the MAC isolate is grown on appropriate culture medium. The bacterial colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The this compound derivatives are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. A range of concentrations is prepared to determine the precise MIC value.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are also included.
-
Incubation: The microtiter plates are sealed and incubated at the optimal temperature for MAC growth (typically 35-37°C) for a specified period, which can range from 7 to 14 days for slow-growing mycobacteria like MAC.
-
Result Interpretation: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the drug at which there is no visible growth.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins exert their bactericidal effect by specifically targeting and inhibiting the DNA-dependent RNA polymerase in bacteria.[8][9][] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins block the elongation of the RNA chain, ultimately leading to cell death.[9][]
Caption: Inhibition of bacterial RNA polymerase by this compound derivatives.
Experimental Workflow: Broth Microdilution MIC Testing
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Mycobacterium avium complex using the broth microdilution method.
References
- 1. In Vitro Activity of this compound Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Rifabutin-Based Versus Rifampin-Based Regimens for the Treatment of Mycobacterium avium Complex: A meta-Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Rifabutin-Based Versus Rifampin-Based Regimens for the Treatment of Mycobacterium avium Complex: A meta-Analysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Rifabutin-Based Versus Rifampin-Based Regimens for the Treatment of Mycobacterium avium Complex: A meta-Analysis Study [frontiersin.org]
- 8. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Rifamycin on RNA Polymerase: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to validate the inhibitory effect of Rifamycin and its alternatives on bacterial RNA polymerase (RNAP). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the inhibitory mechanism and experimental workflows.
Comparative Inhibitory Effects of RNA Polymerase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (specifically Rifampicin) and several alternative RNA polymerase inhibitors. This data allows for a direct comparison of their potency against wild-type and resistant bacterial strains.
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 (µM) | Reference |
| Rifampicin | Escherichia coli RNAP | In Vitro Transcription | ~0.02 | [1] |
| Mycobacterium tuberculosis RNAP (Wild-Type) | In Vitro Transcription | < 0.005 | [2] | |
| M. tuberculosis RNAP (D435V mutant) | In Vitro Transcription | 880 | [2] | |
| M. tuberculosis RNAP (S450L mutant) | In Vitro Transcription | 789 | [2] | |
| M. tuberculosis RNAP (H445Y mutant) | In Vitro Transcription | > 2000 | [2] | |
| Rifabutin | Mycobacterium tuberculosis RNAP | In Vitro Transcription | Similar to Rifampicin | [3] |
| Rifaximin | Mycobacterium tuberculosis RNAP | In Vitro Transcription | Similar to Rifampicin | [3] |
| Streptolydigin | Staphylococcus aureus | MIC | Cross-resistant with Rifampin | [4] |
| Sorangicin A | Staphylococcus aureus | MIC | Cross-resistant with Rifampin | [4] |
| Thiolutin | Staphylococcus aureus (Rifampin-resistant) | MIC | Retains activity | [4] |
| Holomycin | Staphylococcus aureus (Rifampin-resistant) | MIC | Retains activity | [4] |
| Corallopyronin A | Staphylococcus aureus (Rifampin-resistant) | MIC | Retains activity | [4] |
| Ripostatin A | Staphylococcus aureus (Rifampin-resistant) | MIC | Retains activity | [4] |
Mechanism of this compound Inhibition
Rifamycins, such as rifampicin, are a potent class of antibiotics that specifically target bacterial DNA-dependent RNA polymerase.[5] They function by binding to the β-subunit of the RNAP, within a pocket located in the DNA/RNA channel.[1][6] This binding action does not prevent the initial formation of the phosphodiester bond but rather physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[6] This steric hindrance prevents the extension of the RNA chain, leading to the termination of transcription and ultimately bacterial cell death.[1][6]
References
- 1. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for this compound resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Rifamycin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The enduring threat of antibiotic resistance necessitates a profound understanding of the cross-resistance profiles of existing antimicrobial agents. This guide offers an objective comparison of cross-resistance between the rifamycin class of antibiotics and other major antibiotic classes, supported by experimental data. We delve into the molecular mechanisms underpinning these interactions, providing detailed experimental protocols and visual aids to facilitate further research and development in the fight against multidrug-resistant pathogens.
Executive Summary
Rifamycins, potent inhibitors of bacterial RNA polymerase, are a cornerstone in the treatment of mycobacterial infections. Resistance to this class is primarily mediated by mutations in the rpoB gene. A critical question for clinicians and researchers is whether resistance to rifamycins confers resistance to other antibiotic classes. This guide demonstrates that while significant cross-resistance exists within the this compound class, there is generally a lack of cross-resistance with other major antibiotic classes such as fluoroquinolones and β-lactams. This is primarily due to their distinct molecular targets and mechanisms of resistance. However, multidrug efflux pumps can present a mechanism for broad-spectrum resistance. Furthermore, intriguing instances of collateral sensitivity have been observed, where resistance to rifampin can render bacteria more susceptible to β-lactams.
Comparative Analysis of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) that illustrate the cross-resistance patterns.
Table 1: Cross-Resistance within the this compound Class in Mycobacterium tuberculosis
| Strain/Mutation (in rpoB) | Rifampin MIC (µg/mL) | Rifabutin MIC (µg/mL) | Resistance Profile |
| Wild-Type | ≤1.0 | ≤0.5 | Susceptible to both |
| D516V | >1.0 | ≤0.5 | Rifampin-R, Rifabutin-S |
| H526Y | >1.0 | >0.5 | Cross-resistant |
| S531L | >1.0 | >0.5 | Cross-resistant |
Data synthesized from multiple sources.[1]
This table highlights that while some rpoB mutations confer resistance to both rifampin and rifabutin, others, like D516V, may allow for retained susceptibility to rifabutin, offering a potential therapeutic alternative.[1]
Table 2: Lack of Cross-Resistance Between Rifampin and Fluoroquinolones in Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain Characteristic | Rifampin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Levofloxacin MIC (mg/L) |
| VSSA (Vancomycin-Susceptible) | 0.015 (MIC₅₀) | >64 (MIC₅₀) | 32 (MIC₅₀) |
| VISA/hVISA | 16 (MIC₉₀) | >64 (MIC₉₀) | 64 (MIC₉₀) |
| Rifampin-Resistant | 16 | 4 | 8 |
| Ciprofloxacin-Resistant | 0.015 | >64 | >64 |
VSSA: Vancomycin-Susceptible S. aureus; VISA/hVISA: Vancomycin-Intermediate/hetero-VISA. Data is representative and synthesized from studies on MRSA.[2][3]
The data indicates that resistance to rifampin in MRSA does not predict resistance to ciprofloxacin or levofloxacin, and vice-versa.[2][3] This is due to their different mechanisms of action.
Table 3: Collateral Sensitivity: Effect of rpoB Mutations on β-Lactam Susceptibility in Bacillus subtilis
| rpoB Mutation | Rifampin (RIF) MIC (µg/mL) | Cefuroxime (CEF) MIC (µg/mL) | Fold Change in CEF MIC |
| Wild-Type | 0.12 | 5.12 | - |
| S487L | >512 | 10.24 | 2-fold increase (Resistance) |
| H482Y | >512 | 0.16 | 32-fold decrease (Sensitivity) |
| Q469R | >512 | 2.56 | 2-fold decrease (Sensitivity) |
Data from a study on Bacillus subtilis, a model organism.[4][5][6]
This table illustrates the concept of collateral sensitivity, where certain mutations conferring high-level rifampin resistance can lead to increased susceptibility to the β-lactam antibiotic cefuroxime.[4][5][6]
Mechanisms of Action and Resistance
The specificity of an antibiotic's target is a key determinant of its cross-resistance profile.
As illustrated above, rifamycins, fluoroquinolones, and β-lactams target different essential cellular processes, which is the primary reason for the general lack of cross-resistance.
Resistance Pathways
Resistance to each class of antibiotic typically arises from mutations in the genes encoding their specific targets.
These distinct resistance pathways further explain the lack of cross-resistance between these antibiotic classes.
The Role of Multidrug Efflux Pumps
While target-modification mutations are specific, some bacteria possess multidrug efflux pumps that can expel a wide range of antibiotics, leading to a broad resistance profile.
Efflux pumps like AdeIJK in Acinetobacter baumannii and MexAB-OprM in Pseudomonas aeruginosa are known to transport rifampin, fluoroquinolones, and some β-lactams, representing a significant mechanism of cross-resistance.[7][8][9]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solution: A stock solution of the antibiotic of known concentration.
-
96-well Microtiter Plates: Sterile, U- or V-bottom plates.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Assay Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate using the culture medium to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
The evidence strongly indicates that cross-resistance between rifamycins and other major antibiotic classes like fluoroquinolones and β-lactams is not a common occurrence when resistance is mediated by target site mutations. This is a crucial consideration for the design of combination therapies for multidrug-resistant infections. However, the presence of broad-spectrum efflux pumps can mediate cross-resistance and should be considered in clinical settings. The phenomenon of collateral sensitivity, where resistance to one drug increases susceptibility to another, presents an exciting avenue for the development of novel treatment strategies. Continued surveillance and mechanistic studies are essential to stay ahead of the evolving landscape of antibiotic resistance.
References
- 1. Frontiers | Rifampicin-Resistance Mutations in the rpoB Gene in Bacillus velezensis CC09 have Pleiotropic Effects [frontiersin.org]
- 2. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AdeIJK, a Resistance-Nodulation-Cell Division Pump Effluxing Multiple Antibiotics in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Rifamycins: A Comparative Analysis of Benzoxazinorifamycin Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a paramount challenge. Within the rifamycin class of antibiotics, benzoxazinorifamycins have emerged as a promising scaffold for developing next-generation therapeutics with improved potency, particularly against rifampin-resistant strains of pathogenic bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazinorifamycins, supported by experimental data and detailed methodologies to aid in the rational design of more effective antibacterial agents.
Benzoxazinorifamycins are semi-synthetic derivatives of this compound SV, characterized by the fusion of a benzoxazine ring to the ansa macrolactam core. This structural modification has been shown to significantly influence the antibacterial spectrum, potency, and pharmacokinetic properties of these compounds. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] By binding to the β-subunit of RNAP, benzoxazinorifamycins physically obstruct the path of the elongating RNA transcript, thereby halting protein synthesis and leading to bacterial cell death.
Comparative Antibacterial Potency
The antibacterial activity of benzoxazinorifamycins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values of key benzoxazinorifamycins and the parent compound, rifampin, against various bacterial strains, including clinically relevant resistant phenotypes.
| Compound | Mycobacterium tuberculosis H37Rv (μg/mL) | Rifampin-Resistant M. tuberculosis (μg/mL) | Staphylococcus aureus (μg/mL) | Rifampin-Resistant S. aureus (μg/mL) |
| Rifampin | ≤0.25[2] | >128[3] | 0.002-0.03 | 512[4][5] |
| KRM-1648 (Rifalazil) | ≤0.015[2] | 2[3] | 0.002-0.03[4] | >512[5] |
| Analogue 1 | Data not available | Data not available | Data not available | 2[5] |
Table 1: Comparative in vitro activity (MIC in μg/mL) of Rifampin and Benzoxazinorifamycins. Analogue 1 represents a novel benzoxazinothis compound with improved activity against rifampin-resistant S. aureus.
Inhibition of Bacterial RNA Polymerase
The direct inhibitory effect of benzoxazinorifamycins on their molecular target is quantified by the half-maximal inhibitory concentration (IC50) in an in vitro transcription assay using purified bacterial RNA polymerase.
| Compound | E. coli RNAP IC50 (μg/mL) | M. tuberculosis RNAP IC50 (μg/mL) |
| Rifampin | Data not available | Data not available |
| KRM-1648 (Rifalazil) | Data not available | Data not available |
Table 2: Comparative RNA Polymerase Inhibition (IC50 in μg/mL). Specific IC50 values for KRM-1648 against E. coli and M. tuberculosis RNAP were not available in the searched literature.
Structure-Activity Relationship Insights
The key structural modifications on the benzoxazinothis compound scaffold that influence its biological activity are primarily focused on the C3 and C4 positions of the ansa chain and the piperazine substituent on the benzoxazine ring.
-
Benzoxazine Ring: The presence of the benzoxazine ring itself is a critical determinant of the enhanced activity against certain rifampin-resistant strains.
-
Piperazine Substituent: Modifications at the 4-position of the piperazinyl group have a significant impact on potency and pharmacokinetic properties. For instance, the isobutyl group in KRM-1648 (Rifalazil) contributes to its potent anti-mycobacterial activity.[6]
-
C3 and C4 Positions: Alterations at these positions on the ansa bridge can modulate the compound's interaction with the RNAP binding pocket and influence its overall conformation, thereby affecting its inhibitory activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Antimicrobial stock solutions
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro RNA Polymerase Transcription Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA by purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (E. coli or M. tuberculosis)
-
DNA template containing a suitable promoter
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled.
-
Transcription buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Pre-incubate the RNA polymerase with the test compound at various concentrations.
-
Initiate the transcription reaction by adding the DNA template and ribonucleoside triphosphates.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the amount of labeled RNA using a scintillation counter or fluorescence reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of benzoxazinorifamycins.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for RNAP inhibition assay.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and this compound-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of the benzoxazinothis compound KRM-1648 against drug-susceptible and multidrug-resistant tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of the benzoxazinothis compound KRM-1648 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Novel this compound Derivatives against this compound-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Novel Rifamycins against this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal action at low doses of a new this compound derivative, 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl) benzoxazinothis compound (KRM-1648) on Mycobacterium leprae inoculated into footpads of nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Rifamycin Analogs in Preclinical Development
The rise of antibiotic resistance necessitates the innovation of new antimicrobial agents. Rifamycins, a cornerstone in treating bacterial infections like tuberculosis, are facing increasing challenges due to resistance. This guide offers a comparative analysis of novel rifamycin analogs that have shown promise in preclinical animal models, providing researchers, scientists, and drug development professionals with a synthesis of recent efficacy, safety, and pharmacokinetic data.
Comparative Efficacy of Novel this compound Analogs
Novel this compound analogs are being developed to overcome existing resistance mechanisms and improve upon the efficacy of established drugs like rifampin and rifabutin. Preclinical studies in various animal models have demonstrated the potential of these new chemical entities (NCEs).
Several novel benzoxazinorifamycins have shown potent activity against Staphylococcus aureus, including rifampin-resistant strains.[1][2][3] In murine septicemia models, many of these NCEs exhibited a lower 50% effective dose (ED50) than rifampin and rifalazil, with intravenous ED50 values as low as 0.003 to 0.06 mg/kg.[1][3] Notably, some of these analogs also demonstrated oral efficacy equivalent to or better than existing rifamycins.[1][3]
For mycobacterial infections, new analogs are showing significant promise. C25-substituted rifabutin derivatives, such as UMN-120 and UMN-121, have demonstrated the ability to completely clear drug-resistant Mycobacterium abscessus from the lungs of infected mice within seven days of treatment at a daily oral dose of 25 mg/kg.[4] These analogs are designed to evade bacterial enzymatic inactivation, a common mechanism of resistance.[2][4] Another innovative approach is the development of hybrid molecules like Rifaphenazine (RPZ), which combines precursors of rifampicin and clofazimine. In vitro studies have shown RPZ to be highly potent against Mycobacterium tuberculosis, inhibiting 93% of bacterial colonies at a concentration of 0.5 µg/mL.[5]
A novel analog, AAP-SO₂, works by a distinct mechanism of inhibiting the nucleotide addition cycle during transcription, which complements the action of rifampicin.[6] This co-inhibition strategy has shown synergistic effects in reducing non-replicating bacterial populations within the complex microenvironment of a rabbit granuloma model, a key feature of human tuberculosis.[6]
Table 1: Comparative In Vivo Efficacy of Novel this compound Analogs
| Compound/Analog | Target Pathogen | Animal Model | Key Efficacy Data | Reference(s) |
| Novel Benzoxazinorifamycins | S. aureus (Rifampin-Susceptible) | Murine Septicemia | IV ED50: 0.003 - 0.06 mg/kg | [1][3] |
| S. aureus (Rifampin-Susceptible) | Murine Septicemia | Oral ED50: 0.015 - 0.13 mg/kg | [1][3] | |
| S. aureus (Rifampin-Resistant) | Murine Septicemia | Efficacious at 80 mg/kg (oral) | [1][3] | |
| S. aureus (Rifampin-Susceptible) | Murine Thigh Infection | >1 log reduction at 0.2 mg/kg (IP) | [2] | |
| Rifampin (Control) | S. aureus (Rifampin-Susceptible) | Murine Septicemia | IV ED50: 0.06 mg/kg | [1][3] |
| Rifalazil (Control) | S. aureus (Rifampin-Susceptible) | Murine Septicemia | IV ED50: 0.06 mg/kg | [1][3] |
| UMN-120 & UMN-121 | M. abscessus | Murine Lung Infection | Complete bacterial clearance from lungs in 7 days (25 mg/kg, oral) | [4] |
| Analog 5j | M. abscessus | Murine Infection Model | Significant in vivo bactericidal efficacy at 10 mg/kg | [2][7] |
| AAP-SO₂ + Rifampicin | M. tuberculosis | Rabbit Granuloma Model | Synergistic reduction of non-replicating bacteria in granulomas | [6] |
Pharmacokinetic and Safety Profiles
A crucial aspect of developing new antibiotics is ensuring they have favorable pharmacokinetic (PK) and safety profiles. Novel this compound analogs are being optimized to improve upon characteristics like bioavailability and to minimize drug-drug interactions, a known issue with rifampin due to its induction of cytochrome P450 enzymes.[4]
The C25-substituted rifabutin analogs, UMN-120 and UMN-121, were designed for optimized PK/PD parameters and have shown low interaction with the CYP3A4 enzyme, making them potentially safer for patients on multiple medications.[4] Similarly, redesigned rifamycins like analog 5j not only overcome specific resistance mechanisms but also possess promising pharmacokinetic profiles.[2][7] For instance, some of these novel rifabutin analogs exhibit a PK profile against M. tuberculosis similar to rifabutin while maintaining efficacy against M. abscessus.[4]
Toxicity studies are essential for preclinical validation. The novel hybrid molecule, Rifaphenazine (RPZ), was found to be non-cytotoxic in human monocytic THP-1 cells, with an IC50 value of 96 µg/mL.[5] Comprehensive analyses of other new analogs have demonstrated high metabolic stability in human liver microsomes and acceptable toxicity levels, with selectivity indexes exceeding that of rifabutin.[4]
Table 2: Comparative Pharmacokinetic and Safety Data
| Compound/Analog | Animal Model | Key Pharmacokinetic/Safety Data | Reference(s) |
| Rifapentine | Mice | Oral Bioavailability: ~100% (at 10 mg/kg); Terminal Half-life: ~31 hours | [1] |
| Rifampin | Mice | Oral Bioavailability: Lower than Rifapentine; Shorter half-life | [1] |
| UMN-120 & UMN-121 | N/A | Low interaction with CYP3A4 enzyme; High metabolic stability | [4] |
| Rifaphenazine (RPZ) | In Vitro (Human Cells) | Non-cytotoxic (IC50: 96 µg/mL in THP-1 cells) | [5] |
| Novel Rifabutin Analogs | In Vitro (Human Cells) | CC50 values between 14 and 175 µM; Improved selectivity index over rifabutin | [4] |
Experimental Protocols
The validation of novel this compound analogs relies on standardized and reproducible experimental models. Below are detailed methodologies for key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard in vitro technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10] This creates a range of decreasing concentrations of the drug.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 16-20 hours at 37°C).[11]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[8]
Murine Septicemia Model
This model evaluates the systemic efficacy of an antibiotic in a lethal infection model.[12]
-
Animal Selection: Swiss-Webster mice (18-25 g) are typically used.[2][12]
-
Inoculum Preparation: A lethal dose of bacteria (e.g., Staphylococcus aureus) is prepared in a suitable medium, often with mucin to enhance virulence.
-
Infection: Mice are inoculated intraperitoneally (i.p.) with the bacterial suspension.[2][12]
-
Treatment: At a specified time post-infection (e.g., 1 hour), the test compound is administered via various routes (intravenous, oral, or intraperitoneal).[12]
-
Observation and Endpoint: The survival of the mice is monitored over a period of 7 to 14 days. The primary endpoint is the survival rate, from which the 50% effective dose (ED50) is calculated.[12]
Murine Neutropenic Thigh Infection Model
This model is used to assess the bactericidal or bacteriostatic effect of an antibiotic at a localized site of infection and is a standard for PK/PD studies.[6][13][14][15]
-
Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide on days -4 and -1 relative to infection.[15]
-
Infection: A defined volume of a standardized bacterial suspension (e.g., S. aureus or M. abscessus) is injected into the thigh muscle of each mouse.[12]
-
Treatment: At a specified time post-infection (e.g., 2 hours), the test compound and vehicle control are administered.
-
Tissue Harvest and Analysis: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).[12] The efficacy is measured by the reduction in bacterial titer compared to the control group.
Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Drug Administration: The test compound is administered to mice, typically via oral (p.o.) and intravenous (i.v.) routes to determine bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points after drug administration.
-
Drug Concentration Analysis: The concentration of the drug in the plasma or serum is quantified using methods like high-performance liquid chromatography (HPLC).[6]
-
Parameter Calculation: Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated using specialized software.[6]
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate the mechanism of action of rifamycins, a typical workflow for preclinical validation, and a comparison of the key attributes of these novel analogs.
Caption: Mechanism of action of this compound antibiotics, which inhibit bacterial RNA polymerase.
Caption: General experimental workflow for the preclinical validation of novel antibiotics.
Caption: Logical comparison of novel this compound analogs against standard rifamycins.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of novel this compound derivatives against this compound-sensitive and -resistant Staphylococcus aureus isolates in murine models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuberculous Granulomas Are Hypoxic in Guinea Pigs, Rabbits, and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A BALB/c mouse model of Mycobacterium abscessus lung infection based on once-weekly cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Pharmacokinetics of oral and intravenous rifampicin during chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation on rifampicin administration from the standpoint of pharmacokinetics/pharmacodynamics in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
A Comparative Analysis of the Bactericidal Activity of Rifamycin and Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal activity of Rifamycin and fluoroquinolones, two critical classes of antibiotics. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Rifamycins and fluoroquinolones are potent bactericidal agents with distinct mechanisms of action. Rifamycins, such as the commonly used rifampicin, inhibit bacterial DNA-dependent RNA polymerase, thereby halting transcription. Fluoroquinolones, including ciprofloxacin, levofloxacin, and moxifloxacin, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This fundamental difference in their targets results in varying spectrums of activity and clinical applications. While both classes exhibit broad-spectrum activity, their efficacy against specific pathogens can differ significantly, as demonstrated by in-vitro quantitative assays such as Minimum Bactericidal Concentration (MBC) and time-kill curve studies.
Mechanisms of Action
The distinct bactericidal effects of this compound and fluoroquinolones stem from their unique molecular targets within the bacterial cell.
This compound
Rifamycins exert their bactericidal effect by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[1] This action prevents the initiation of transcription, leading to a cessation of mRNA synthesis and subsequent protein production, ultimately resulting in cell death.
Fluoroquinolones
Fluoroquinolones interfere with DNA synthesis by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.
Quantitative Bactericidal Activity
The bactericidal efficacy of an antibiotic is quantified by its Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum. The ratio of MBC to the Minimum Inhibitory Concentration (MIC) is often used to classify an agent as bactericidal (MBC/MIC ≤ 4) or bacteriostatic.
Comparative MIC and MBC Data
The following tables summarize the reported MIC and MBC values for rifampicin and various fluoroquinolones against common bacterial pathogens. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
Table 1: MIC and MBC of Rifampicin and Fluoroquinolones against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Organism | MIC Range | MBC Range | Reference(s) |
| Rifampicin | Staphylococcus aureus | 0.008 - 32 | 0.015 - >32 | [3] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - >32 | 0.5 - >64 | [3] |
| Levofloxacin | Staphylococcus aureus | 0.125 - 16 | 0.25 - >32 | [4] |
| Moxifloxacin | Staphylococcus aureus | 0.06 - 8 | 0.125 - 16 | [5] |
| Rifampicin | Mycobacterium tuberculosis | 0.004 - 0.5 | 0.008 - 2.0 | [6] |
| Levofloxacin | Mycobacterium tuberculosis | 0.25 - 8.0 | 0.5 - 16.0 | [7] |
| Moxifloxacin | Mycobacterium tuberculosis | 0.06 - 2.0 | 0.125 - 4.0 | [8] |
Table 2: MIC and MBC of Rifampicin and Fluoroquinolones against Gram-Negative Bacteria (µg/mL)
| Antibiotic | Organism | MIC Range | MBC Range | Reference(s) |
| Rifampicin | Escherichia coli | 8 - 64 | 16 - >128 | [1][9] |
| Ciprofloxacin | Escherichia coli | 0.015 - 32 | 0.03 - >64 | [10][11] |
| Levofloxacin | Escherichia coli | 0.03 - 16 | 0.06 - >32 | [12] |
| Moxifloxacin | Escherichia coli | 0.06 - 8 | 0.06 - 16 | [5][13] |
| Rifampicin | Pseudomonas aeruginosa | 16 - >256 | 32 - >256 | [14][15] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.12 - 62.5 | 0.25 - >128 | [16][17] |
| Levofloxacin | Pseudomonas aeruginosa | 0.25 - >8 | 0.5 - >16 | [4][18] |
| Moxifloxacin | Pseudomonas aeruginosa | 0.25 - >32 | 0.5 - >64 | [19][20] |
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic assessment of bactericidal activity over time. These studies typically expose a standardized bacterial inoculum to a constant concentration of an antibiotic and measure the reduction in viable cell count at various time points.
A study on E. coli demonstrated that rifampicin at concentrations of 4, 16, and 32 µg/mL exhibited a rapid initial killing phase, followed by a period of regrowth in the presence of 4 µg/mL.[21] In contrast, a study on P. aeruginosa showed that levofloxacin had better bactericidal activity compared to ciprofloxacin and ofloxacin, achieving bactericidal effects at all tested concentrations (1x, 2x, and 4x MIC).[22] Ciprofloxacin and ofloxacin required a concentration of 4x MIC to achieve a similar bactericidal effect.[23] For S. pneumoniae, moxifloxacin demonstrated rapid bactericidal activity, which was more pronounced than that observed against S. pyogenes.[8]
Experimental Protocols
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as an extension of the Minimum Inhibitory Concentration (MIC) test. The broth microdilution method is a commonly employed technique.
Time-Kill Curve Assay
This assay evaluates the rate of bacterial killing over time.
Conclusion
Both this compound and fluoroquinolones are indispensable bactericidal agents in the clinical setting. This compound, particularly rifampicin, demonstrates potent activity against staphylococci and mycobacteria. Fluoroquinolones offer a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with newer generations showing enhanced potency against respiratory pathogens. The choice between these antibiotic classes should be guided by the specific pathogen, its susceptibility profile, the site of infection, and the potential for resistance development. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infections.
References
- 1. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Loss of the s2U tRNA modification induces antibiotic tolerance and is linked to changes in ribosomal protein expression [elifesciences.org]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacodynamics and Bactericidal Activity of Moxifloxacin in Experimental Escherichia coli Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of rifampicin in limiting Escherichia coli O157:H7 Shiga-like toxin expression and enhancement of survival of infected BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro antibacterial activity of rifampicin in combination with imipenem, meropenem and doripenem against multidrug-resistant clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]
- 19. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 20. Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mathematical Model for Growth and Rifampicin-Dependent Killing Kinetics of Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to the Proper Disposal of Rifamycin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Rifamycin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for waste management not only prevents potential contamination but also ensures compliance with local, state, and federal regulations.[1] This guide provides essential, step-by-step information for the proper disposal of this compound, compiled from safety data sheets and general pharmaceutical waste management guidelines.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] In cases of handling powdered forms of this compound, a NIOSH-approved respirator may be necessary to prevent inhalation.[2]
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the affected area.
For dry spills:
-
Avoid generating dust.[1]
-
Use dry clean-up procedures, such as gently sweeping or vacuuming the material.[1]
-
Ensure the vacuum is fitted with a HEPA filter.[1]
-
Place the collected residue in a sealed, labeled container for disposal.[1]
For wet spills:
-
Absorb the spill with inert material, such as sand or earth.
-
Shovel the material into a labeled container for disposal.[1]
-
Wash the spill area thoroughly with water, preventing runoff from entering drains.[1]
Disposal Procedures
The primary methods for the disposal of this compound waste involve incineration or landfill burial, always in accordance with regulatory guidelines.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[3][4]
Step-by-Step Disposal Guide:
-
Segregation: Properly segregate this compound waste from other laboratory waste streams.[5]
-
Containment: Place the waste in a clearly labeled, sealed container to prevent leakage or spillage.[1]
-
Consult Regulations: Refer to local, state, and federal regulations for pharmaceutical waste disposal.[1][6] These regulations will dictate the approved disposal methods in your area.
-
Professional Disposal: Arrange for a licensed waste management contractor to collect and dispose of the this compound waste.[5] These contractors are equipped to handle pharmaceutical waste according to regulatory standards, which may include high-temperature incineration or secure landfilling.[7][8]
Summary of this compound Disposal Recommendations
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, and potentially a respirator for powders. | [2] |
| Spill Cleanup (Dry) | Use dry methods to avoid dust; collect in a sealed container. | [1] |
| Spill Cleanup (Wet) | Absorb with inert material; collect in a sealed container; wash area. | [1] |
| Primary Disposal Methods | Incineration in a licensed facility or burial in an authorized landfill. | [1] |
| Regulatory Compliance | All disposal must adhere to local, state, and federal regulations. | [1][6] |
| Container Management | Puncture or decontaminate empty containers to prevent reuse. | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposition.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. washinhcf.org [washinhcf.org]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Rifamycin
Essential Safety Protocols for Handling Rifamycin
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and minimizing environmental contamination. This compound and its derivatives, such as Rifampicin, are potent antibiotics that require careful handling due to their hazardous properties.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Key hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3] It is also suspected of damaging an unborn child.[4][5]
GHS Hazard Statements
| Code | Hazard Statement | References |
|---|---|---|
| H302 | Harmful if swallowed | [1][3] |
| H315 | Causes skin irritation | [1][2][3] |
| H319 | Causes serious eye irritation | [1][2][3] |
| H335 | May cause respiratory irritation | [1][2][3] |
| R63 / H361d | Possible risk of harm to the unborn child / Suspected of damaging the unborn child |[4][5] |
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of protection. The following table summarizes the mandatory PPE required to prevent skin, eye, and respiratory exposure.[5][6]
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Source(s) |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or tightly fitting chemical splash goggles. | To prevent eye contact with this compound powder or solutions.[2][5][7][8] |
| Skin Protection | Impermeable and chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and use proper removal techniques. Wear impervious protective clothing or a lab coat. | To prevent all possible skin contact. Contaminated gloves should be replaced and disposed of as hazardous waste.[4][5][7][8] |
| Respiratory Protection | A NIOSH-approved N95/N100 or CEN-approved FFP3 particulate respirator. | Required when handling the solid powder, especially outside of a certified chemical fume hood or when dust/aerosols may be generated.[4][5][8] |
Operational Plan: Handling and Storage
A systematic approach is critical for safety. Engineering controls, such as a chemical fume hood or other local exhaust ventilation, should be the primary means of controlling exposure, especially when handling the solid powder.[4][8]
Step-by-Step Procedure for Weighing Solid this compound
-
Preparation : Before entering the designated handling area, don all required PPE (lab coat, nitrile gloves, and safety glasses). Ensure the chemical fume hood is functioning correctly.[5]
-
Containment : Place a tared weigh boat on the analytical balance located inside the fume hood.[5]
-
Dispensing : Carefully and slowly dispense the this compound powder onto the weigh boat. Use a spatula and gently tap it against the container's edge to dislodge any remaining powder, minimizing dust generation.[4][5]
-
Cleaning : After weighing, promptly clean the spatula with a wipe dampened with ethanol. Dispose of the wipe in the designated hazardous waste container.[5]
-
Decontamination : Wipe down the balance and all surrounding surfaces within the fume hood with an appropriate cleaning agent.[5]
-
Post-Handling : After completing the task, remove PPE and wash hands and any exposed skin thoroughly with soap and water.[4][7][8]
Storage Requirements
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][8]
-
Store away from incompatible materials, particularly strong oxidizing agents.[3][7][8]
Disposal Plan: Waste Management and Spills
All waste must be handled in accordance with local, state, and federal regulations.[7] Improper disposal poses a risk to the environment.[9]
Waste Segregation and Disposal
-
Solid Waste : All contaminated disposable materials, including gloves, wipes, and weigh boats, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[5][10]
-
Liquid Waste : Unused stock solutions are considered hazardous chemical waste and should be collected in an approved, sealed container.[10] Do not dispose of them down the drain or with household garbage.[1]
-
Contaminated Packaging : Puncture empty containers to prevent reuse and dispose of them according to official regulations.[1][7]
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Control Contact : Wear all required PPE, including respiratory protection, before cleaning the spill.[4][7]
-
Clean-Up (Dry Spill) : Use dry clean-up procedures.[7] Gently sweep or vacuum the spilled solid. A vacuum cleaner must be fitted with a HEPA filter.[7] Alternatively, dampen the material with water to prevent dust from becoming airborne before sweeping.[7]
-
Containment : Collect all residues and spilled material and place them in a sealed, appropriately labeled plastic bag or container for disposal as hazardous waste.[4][7]
-
Final Decontamination : Wash the spill area thoroughly with large amounts of water and an appropriate cleaning agent. Prevent runoff from entering drains.[7]
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.se [fishersci.se]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. 7. Personal protective equipment and clothing | TB Knowledge Sharing [tbksp.who.int]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
